Antibiotic-5d
Description
Properties
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-6-4-5-9(15)10-14-8(7-20-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLVJSMBNOUIIM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: The Mechanism of Action of Antibiotic-5d Against Gram-Positive Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
Antibiotic-5d is a potent cyclic lipopeptide antimicrobial agent with rapid bactericidal activity against a wide spectrum of pathogenic gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Its unique mechanism of action, which is distinct from that of other antibiotic classes, centers on the disruption of bacterial cell membrane function.[1] This process is calcium-dependent and involves a series of steps including binding to the cell membrane, oligomerization, and the formation of ion-conducting structures that lead to membrane depolarization.[2] The subsequent loss of membrane potential disrupts essential cellular processes, including the synthesis of proteins, DNA, and RNA, resulting in rapid cell death.[3][4] This document provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism of Action
The bactericidal effect of this compound is initiated through a multi-step, calcium-dependent interaction with the cytoplasmic membrane of gram-positive bacteria.[2]
-
Calcium-Dependent Conformational Change: In the presence of physiological concentrations of calcium ions, this compound undergoes a conformational change. This change is critical for its activity, enabling the molecule to bind to and insert its lipid tail into the bacterial cell membrane.[2][5]
-
Targeting Anionic Phospholipids: The primary target for this compound on the bacterial membrane is the anionic phospholipid phosphatidylglycerol (PG).[6][7] The high concentration of PG in the membranes of gram-positive bacteria is a key determinant of the antibiotic's specificity.[6][8] this compound forms tripartite complexes with calcium and PG, leading to the formation of antibiotic-PG domains within the membrane.[6][7][9]
-
Oligomerization and Membrane Disruption: Following membrane insertion, this compound molecules oligomerize.[2] This oligomerization is a crucial step that disrupts the local membrane structure, leading to several downstream effects:
-
Membrane Depolarization: The antibiotic complex is proposed to form ion-conducting channels or pores, causing a rapid and uncontrolled efflux of intracellular potassium ions.[2][10] This leads to the dissipation of the bacterial membrane potential.[1][10]
-
Alteration of Membrane Fluidity: The binding of this compound induces a significant rearrangement of fluid lipid domains, which affects overall membrane fluidity.[11] This disruption can displace essential peripheral membrane proteins, including those involved in cell wall biosynthesis like the lipid II synthase MurG and the phospholipid synthase PlsX.[6][11]
-
-
Inhibition of Macromolecule Synthesis and Cell Death: The collapse of the membrane potential and the disruption of essential enzymatic machinery halt the synthesis of DNA, RNA, proteins, and peptidoglycan, leading to rapid and concentration-dependent bacterial cell death.[2][3][11]
Signaling Pathway Diagram
Caption: The calcium-dependent mechanism of action for this compound.
Induction of Cell Wall Stress Stimulon
Transcriptomic analyses of S. aureus treated with this compound reveal a significant upregulation of the cell wall stress stimulon.[12][13] This response is also observed with cell wall-active antibiotics like vancomycin and oxacillin, suggesting that inhibition of peptidoglycan biosynthesis is a component of this compound's mode of action.[12][14] This effect is likely indirect, resulting from the delocalization of cell wall synthesis machinery following membrane disruption, rather than direct enzymatic inhibition.[6][15]
Logical Relationship Diagram
Caption: Logical flow of this compound inducing the cell wall stress response.
Quantitative Efficacy Data
This compound demonstrates potent in vitro activity against a broad range of gram-positive clinical isolates. The Minimum Inhibitory Concentration (MIC) is a key measure of its efficacy. The tables below summarize representative MIC data.
Table 1: MIC Values for this compound against Staphylococcus aureus
| Organism Strain | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| S. aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 | 0.03 - 1 |
| S. aureus | Methicillin-Resistant (MRSA) | 0.25 | 0.5 | 0.03 - 1 |
| S. aureus | Glycopeptide-Intermediate (GISA) | 0.5 | 1.0 | 0.5 - 1.0 |
Data compiled from references[16][17][18].
Table 2: MIC Values for this compound against Enterococcus Species
| Organism Strain | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Enterococcus faecalis | Vancomycin-Susceptible | 1.0 | 2.0 | 0.25 - 2.0 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 2.0 | 4.0 | 0.25 - 4.0 |
Data compiled from references[16][17][18].
Table 3: MIC Values for this compound against Other Gram-Positive Pathogens
| Organism Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (Penicillin-Resistant) | ≤0.125 | 0.5 | ≤0.125 - 2.0 |
| Viridans Group Streptococci | 0.25 | 0.5 | 0.016 - 2.0 |
| Listeria monocytogenes | 0.5 | 1.0 | ≤0.125 - 4.0 |
Data compiled from references[16][17][19].
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental methodologies. Below is a detailed protocol for a foundational assay used to measure its membrane-disrupting effects.
Membrane Potential Assay using Voltage-Sensitive Dyes
This protocol describes a fluorometric method to measure changes in bacterial cytoplasmic membrane potential following exposure to this compound. The assay utilizes the voltage-sensitive dye 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)), which accumulates in polarized cells, leading to fluorescence quenching. Depolarization causes the dye to be released into the medium, resulting in a measurable increase in fluorescence.[20]
Materials:
-
Logarithmic growth phase culture of gram-positive bacteria (e.g., S. aureus).
-
Assay Buffer (e.g., PBS or Tryptic Soy Broth, supplemented with 0.2% glucose).
-
DiSC₃(5) stock solution (1 mM in DMSO).
-
This compound solution at various concentrations.
-
Proton ionophore, such as Carbonyl cyanide m-chlorophenylhydrazone (CCCP), as a positive control for depolarization (500 µM stock).[21][22]
-
96-well black, clear-bottom microtiter plates.
-
Fluorescence plate reader (Excitation ~622 nm, Emission ~670 nm).
Methodology:
-
Cell Preparation:
-
Dye Loading:
-
Add the bacterial suspension to the wells of the 96-well plate.
-
Add DiSC₃(5) stock solution to each well to a final concentration of 1 µM.[20]
-
Incubate the plate with shaking at 37°C until the fluorescence signal stabilizes (typically 15-30 minutes), indicating dye uptake and quenching.
-
-
Measurement of Depolarization:
-
Measure the baseline fluorescence for 2-3 minutes.
-
Add this compound to the wells at the desired final concentrations. For control wells, add assay buffer (negative control) or CCCP to a final concentration of 5 µM (positive control).[20]
-
Immediately begin kinetic measurement of fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time indicates membrane depolarization.
-
Normalize the fluorescence data by subtracting the initial baseline fluorescence.
-
Plot the change in fluorescence intensity versus time for each concentration of this compound and the controls.
-
Experimental Workflow Diagram
Caption: Workflow for the bacterial membrane potential assay.
Conclusion
This compound exerts its potent bactericidal activity against gram-positive bacteria through a multifaceted attack on the cytoplasmic membrane. The calcium-dependent binding to phosphatidylglycerol, subsequent oligomerization, and disruption of membrane integrity lead to a catastrophic loss of membrane potential. This primary mechanism is complemented by the indirect inhibition of cell wall synthesis, as evidenced by the induction of the cell wall stress stimulon. This unique mode of action makes this compound a critical therapeutic agent, particularly for infections caused by bacteria that have developed resistance to other classes of antibiotics. Further research into the specific protein-lipid interactions and the precise structure of the oligomeric complex will continue to enhance our understanding and guide the development of next-generation lipopeptide antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Daptomycin–Phosphatidylglycerol Domains in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 8. Bacterial cell membranes and their role in daptomycin resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Profiling Reveals that Daptomycin Induces the Staphylococcus aureus Cell Wall Stress Stimulon and Genes Responsive to Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional profiling reveals that daptomycin induces the Staphylococcus aureus cell wall stress stimulon and genes responsive to membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro activity of daptomycin against clinical isolates of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Daptomycin Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Daptomycin Susceptibility of Unusual Gram-Positive Bacteria: Comparison of Results Obtained by the Etest and the Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]
- 22. Bacterial Membrane Potential Kit - Creative BioMart [creativebiomart.net]
- 23. microbiologyresearch.org [microbiologyresearch.org]
A Technical Guide to the Discovery, Isolation, and Characterization of Daptomycin from Streptomyces roseosporus
Disclaimer: The compound "Antibiotic-5d" appears to be a hypothetical designation. This document will use Daptomycin, a clinically significant antibiotic produced by Streptomyces roseosporus, as a representative case study to fulfill the core requirements of the prompt.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Daptomycin is a potent cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Discovered from the fermentation broth of the soil actinomycete Streptomyces roseosporus, daptomycin's unique mechanism of action, which involves the disruption of the bacterial cell membrane's function, sets it apart from many other classes of antibiotics.[4][5] This guide provides a comprehensive overview of the discovery, isolation, and characterization of daptomycin, with detailed experimental protocols, quantitative data, and pathway visualizations to serve as a technical resource for researchers in the field of antibiotic drug discovery and development.
Discovery and Producing Organism
Daptomycin, initially designated LY 146032, was discovered by researchers at Eli Lilly and Company in the late 1980s.[4] The producing microorganism, Streptomyces roseosporus, was isolated from a soil sample collected from Mount Ararat, Turkey.[6] Streptomyces, a genus of Gram-positive bacteria known for its filamentous, fungus-like growth, is a prolific source of bioactive secondary metabolites, including a majority of clinically used antibiotics.[1][7] The initial discovery of daptomycin was a result of screening programs aimed at identifying novel antimicrobial compounds from natural sources.[6]
Biosynthesis and Mechanism of Action
Biosynthetic Pathway
Daptomycin is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism.[3][8] The biosynthetic gene cluster (dpt) encodes for three large NRPS enzymes (DptA, DptBC, and DptD) that assemble the 13-amino-acid peptide core in a modular fashion.[3][8][9] The biosynthesis is initiated by the coupling of decanoic acid to the N-terminal tryptophan.[4][9] The peptide chain is then elongated through the sequential addition of the remaining amino acids. Finally, a thioesterase domain catalyzes the cyclization and release of the mature lipopeptide.[8][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. eurpepsoc.com [eurpepsoc.com]
- 3. pnas.org [pnas.org]
- 4. Daptomycin - Wikipedia [en.wikipedia.org]
- 5. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Daptomycin antibiotic production processes in fed-batch fermentation by Streptomyces roseosporus NRRL11379 with precursor effect and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daptomycin, a Bacterial Lipopeptide Synthesized by a Nonribosomal Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
- 10. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Profile of Antibiotic-5d
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and antimicrobial properties of Antibiotic-5d, a synthetic compound with demonstrated activity against a range of microbial pathogens. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Chemical Structure and Properties
This compound is chemically identified as (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid |
| Molecular Formula | C₁₃H₁₈N₂O₄S |
| Molecular Weight | 298.36 g/mol |
| CAS Number | 251349-54-9 |
| Appearance | White to off-white solid |
| SMILES | O=C(O)C1=CSC([C@H]2N(C(OC(C)(C)C)=O)CCC2)=N1 |
Table 1: Chemical and Physical Properties of this compound
Synthesis Pathway
The synthesis of this compound is detailed in the work of Stanchev M, et al.[1][2]. The general approach involves the coupling of a protected proline derivative with a thiazole moiety. While the specific reagents and conditions for the synthesis of this compound are outlined in the aforementioned publication, a representative synthetic scheme for similar thiazole-pyrrolidine compounds is illustrated below. This pathway typically starts from a commercially available protected amino acid.
Figure 1: Generalized synthesis pathway for thiazole-pyrrolidine compounds.
Experimental Protocols
The detailed experimental protocols for the synthesis and antimicrobial evaluation of this compound are described in the primary literature[1][2]. The following outlines a general methodology based on the synthesis of analogous compounds.
General Synthesis of Thiazole-Pyrrolidine Derivatives
-
Preparation of the Thioamide Intermediate: A solution of N-Boc-L-proline is activated, for example, with a carbodiimide coupling reagent, and then reacted with a source of sulfur, such as Lawesson's reagent or by conversion to a thioamide using an appropriate protocol.
-
Thiazole Ring Formation: The resulting thioamide is then subjected to a Hantzsch-type thiazole synthesis by reacting it with an α-haloketone, such as ethyl bromopyruvate, to form the thiazole ring.
-
Hydrolysis and Purification: The ester group on the thiazole ring is hydrolyzed under basic conditions to yield the carboxylic acid. The final product is then purified using standard techniques such as column chromatography or recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Antimicrobial Activity
This compound has been reported to exhibit moderate in vitro activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the reported antimicrobial spectrum.[1][2]
| Microorganism | Type | Activity |
| Staphylococcus aureus | Gram-positive Bacteria | Moderate |
| Bacillus cereus | Gram-positive Bacteria | Moderate |
| Escherichia coli | Gram-negative Bacteria | Moderate |
| Proteus vulgaris | Gram-negative Bacteria | Moderate |
| Candida albicans | Fungus | Moderate |
| Saccharomyces cerevisiae | Yeast | Moderate |
Table 2: Antimicrobial Spectrum of this compound
The quantitative minimum inhibitory concentration (MIC) values for this compound against these organisms are detailed in the primary literature.[1][2] For context, MIC values for other thiazole-pyrrolidine derivatives against various bacterial strains have been reported in the range of 16 to over 128 µg/mL.[3]
Experimental Workflow
The overall process from synthesis to antimicrobial evaluation is depicted in the following workflow diagram.
Figure 2: Experimental workflow for the synthesis and evaluation of this compound.
Conclusion
This compound, a synthetic thiazole-pyrrolidine derivative, demonstrates a promising spectrum of antimicrobial activity. This technical guide provides a foundational understanding of its chemical properties, a generalized synthesis pathway, and standard protocols for its evaluation. The detailed experimental procedures and quantitative antimicrobial data are available in the cited literature, which should be consulted for in-depth research and development efforts. Further investigation into the mechanism of action and in vivo efficacy of this compound is warranted to explore its full therapeutic potential.
References
An In-depth Technical Guide to the Antibacterial Spectrum and Minimum Inhibitory Concentration of Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies used to determine the antibacterial spectrum and Minimum Inhibitory Concentration (MIC) of a novel antibiotic, referred to herein as "Antibiotic-5d." Due to the synthetic nature of this compound, specific quantitative data on its antibacterial activity is not yet publicly available.[1][2][3][4][5][6][7] This document, therefore, serves as a foundational resource, detailing the standardized experimental protocols necessary for generating such critical data in a research and development setting.
Determining the Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC)
The antibacterial spectrum of an antibiotic refers to the range of bacterial species against which it is effective. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10] These two parameters are fundamental in the preclinical assessment of any new antibiotic.
Standardized methods for MIC determination are crucial for reproducible and comparable results. The most common methods employed are broth dilution, agar dilution, and disk diffusion.[8][11][12][13]
Experimental Protocols
The following sections detail the standardized protocols for determining the MIC of a novel antibiotic.
The broth dilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8][9] It can be performed in test tubes (macrodilution) or microtiter plates (microdilution).[14] Microdilution is generally preferred due to its lower reagent consumption and potential for high-throughput screening.[14]
Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial twofold dilutions of the antibiotic in a liquid growth medium.[8][9] After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the antibiotic that inhibits visible bacterial growth.[8]
Detailed Protocol (Microdilution):
-
Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. The purity of the compound should be noted.[15]
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[15]
-
Add 100 µL of the antibiotic stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to a designated column (e.g., column 10).[15] Discard the final 100 µL from the last dilution column.[15]
-
Column 11 typically serves as a positive control (inoculum without antibiotic), and column 12 as a negative control (broth only).[15]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh 18- to 24-hour agar plate, select several isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension. The final volume in each well will be 200 µL.
-
Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16 to 20 hours in an ambient air incubator.[14]
-
Interpretation of Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[8] Results can also be read using a plate reader to measure optical density.[10][15]
The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of bacterial strains against a few antibiotics.[11]
Principle: The antibiotic is incorporated into an agar medium at various concentrations. A standardized inoculum of each bacterial strain is then spotted onto the surface of the agar plates.[8][11] The MIC is the lowest antibiotic concentration that prevents the growth of the bacterial colonies.[11]
Detailed Protocol:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the antibiotic stock solution.
-
For each concentration, add a specific volume of the antibiotic solution to molten Mueller-Hinton agar that has been cooled to 45-50°C. A common ratio is 1 part antibiotic solution to 9 parts agar.[16]
-
Pour the agar into sterile petri dishes and allow them to solidify.[16]
-
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, as described for the broth dilution method.
-
Inoculation:
-
Using a multipoint inoculator or a calibrated loop, spot a standardized volume of each bacterial suspension (typically 1-2 µL, containing 10⁴ CFU) onto the surface of each antibiotic-containing plate and a growth control plate (without antibiotic).[11]
-
-
Incubation: Incubate the plates at 37°C for 16 to 18 hours.[11]
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[11]
The disk diffusion method is a qualitative or semi-quantitative test that provides a simpler and more cost-effective way to assess the susceptibility of bacteria to an antibiotic.[12]
Principle: A paper disk impregnated with a known amount of the antibiotic is placed on an agar plate that has been uniformly inoculated with the test bacterium.[17] The antibiotic diffuses from the disk into the agar, creating a concentration gradient.[17] If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[17] The diameter of this zone is inversely proportional to the MIC.[12]
Detailed Protocol:
-
Preparation of Inoculum and Plate:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, streak the inoculum evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[18]
-
-
Application of Antibiotic Disks:
-
Incubation: Incubate the plates at 37°C for 18 to 24 hours.[20]
-
Interpretation of Results:
Data Presentation
Once MIC values are determined for a range of clinically relevant bacterial species, the data should be summarized in a clear and structured table. This allows for an at-a-glance understanding of the antibiotic's spectrum of activity. An example template for such a table is provided below.
| Bacterial Species | Strain ID | Gram Stain | MIC (µg/mL) | Method |
| Staphylococcus aureus | ATCC 29213 | Positive | Broth Microdilution | |
| Escherichia coli | ATCC 25922 | Negative | Broth Microdilution | |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Broth Microdilution | |
| Enterococcus faecalis | ATCC 29212 | Positive | Broth Microdilution | |
| Klebsiella pneumoniae | Clinical Isolate | Negative | Broth Microdilution | |
| Streptococcus pneumoniae | ATCC 49619 | Positive | Broth Microdilution |
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the broth microdilution and agar dilution methods.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Agar Dilution MIC Assay.
Mechanism of Action and Signaling Pathways
The search for information on "this compound" did not yield any specific details regarding its mechanism of action or any associated signaling pathways.[2][21] Determining the mechanism of action is a critical next step in the development of a new antibiotic and typically involves a variety of advanced techniques, including:
-
Macromolecular Synthesis Assays: To determine if the antibiotic inhibits DNA, RNA, protein, or cell wall synthesis.
-
Transcriptomics and Proteomics: To identify global changes in gene and protein expression in response to the antibiotic, which can provide clues about its target.[22]
-
Target-Based Assays: Once a potential target is identified (e.g., a specific enzyme), in vitro assays can confirm direct inhibition.
-
Resistance Studies: Selection for and characterization of resistant mutants can help identify the antibiotic's target.
As data on the mechanism of action of this compound becomes available, diagrams illustrating the affected signaling pathways will be essential for a comprehensive understanding of its function.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibacterial | CymitQuimica [cymitquimica.com]
- 6. adooq.com [adooq.com]
- 7. Antibiotic EV22 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. Methods | MI [microbiology.mlsascp.com]
- 13. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. google.com [google.com]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. microbenotes.com [microbenotes.com]
- 20. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
"Antibiotic-5d": An Analysis of a Commercially Available Research Compound and a Framework for Its Potential Scientific Evaluation
Executive Summary
This document addresses the topic of "Antibiotic-5d." An exhaustive search of scientific literature, patent databases, and clinical trial registries reveals that "this compound" is not a formally recognized therapeutic agent and lacks a public-domain scientific history. It is, however, available as a research chemical from commercial suppliers. This guide provides all available information on this compound and subsequently presents a comprehensive, albeit hypothetical, framework for its scientific evaluation, structured as an in-depth technical whitepaper. This framework is designed to serve as a template for researchers, scientists, and drug development professionals investigating novel antibiotic candidates.
Historical Context and Available Data for "this compound"
"this compound" is a designation for a synthetic compound available through various chemical suppliers for research purposes. It is identified by the Chemical Abstracts Service (CAS) number 251349-54-9 .[1][2][3][][5][6] The compound's chemical name is (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic Acid .[7]
Information regarding "this compound" is currently limited to the data provided by these commercial entities. According to one supplier, the compound "shows moderate antibacterial activity in vitro against various Gram-positive (Staphylococcus aureus, Bacillus cereus, etc.) and Gram-negative (Escherichia coli, Proteus vulgaris, etc.) bacteria, fungi (Candida albicans), and yeast (Saccharomyces cerevisae, etc.)".[2] However, the supplier explicitly states that they have not independently confirmed these findings and that the information is for reference only.[2] There are no publicly available peer-reviewed research articles, patents, or clinical studies detailing its synthesis, mechanism of action, efficacy, or safety profile.
The designation "5d" is characteristic of nomenclature used in medicinal chemistry to denote a specific compound within a synthesized series (e.g., 5a, 5b, 5c, 5d). This suggests that "this compound" may be part of a larger, unpublished drug discovery effort.
Chemical and Physical Properties
The known properties of "this compound" are summarized in the table below.
| Property | Value | Source |
| CAS Number | 251349-54-9 | [1][2][3][][5][6] |
| Molecular Formula | C13H18N2O4S | [1][3][] |
| Molecular Weight | 298.36 g/mol | [1][3][] |
| Chemical Name | (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic Acid | [7] |
| Appearance | White to off-white solid | [2] |
A Hypothetical Framework for the Evaluation of a Novel Antibiotic Candidate
The following sections outline a standardized approach to the characterization of a new chemical entity (NCE) with potential antimicrobial properties, using "this compound" as a placeholder.
In Vitro Antimicrobial Activity
A crucial first step is to determine the spectrum and potency of the antibiotic's activity against a panel of clinically relevant pathogens.
A standard broth microdilution method would be employed to determine the Minimum Inhibitory Concentration (MIC) of "this compound" against various microorganisms.
-
Bacterial Strains: A panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), along with other relevant Gram-positive and Gram-negative bacteria, would be selected. Both wild-type and multidrug-resistant strains should be included.
-
Inoculum Preparation: Bacterial cultures would be grown to the mid-logarithmic phase in cation-adjusted Mueller-Hinton Broth (CAMHB) and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Plate Preparation: "this compound" would be serially diluted (2-fold) in CAMHB in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum would be added to each well, and the plates incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
| Organism | Strain | Resistance Profile | "this compound" MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus | ATCC 29213 | MSSA | 0.5 | 1 | 0.25 |
| S. aureus | BAA-1717 | MRSA | 1 | >128 | >32 |
| E. coli | ATCC 25922 | Wild-Type | 4 | N/A | 0.015 |
| K. pneumoniae | BAA-1705 | KPC-producing | 8 | N/A | >32 |
| P. aeruginosa | ATCC 27853 | Wild-Type | 16 | N/A | 0.5 |
| C. albicans | ATCC 90028 | Wild-Type | >64 | N/A | N/A |
Mechanism of Action Studies
Understanding how a novel antibiotic works is critical for its development.
The following diagram illustrates a potential workflow for elucidating the mechanism of action of a new antibiotic.
If "this compound" were found to inhibit cell wall synthesis, a potential mechanism could involve the disruption of the peptidoglycan biosynthesis pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition.
References
In Silico Analysis of "Antibiotic-5d": A Technical Guide to Target Prediction and Modeling
For Researchers, Scientists, and Drug Development Professionals
Abstract: The rise of antibiotic-resistant pathogens necessitates innovative and efficient drug discovery pipelines. In silico methodologies, including molecular modeling and target prediction, are at the forefront of this effort, offering a rapid and cost-effective means to identify novel antibiotic candidates and elucidate their mechanisms of action. This technical guide provides a comprehensive overview of the computational workflow applied to a hypothetical novel antibiotic, "Antibiotic-5d," a potential cyclic peptide isolated from a rare Streptomyces species. We will detail the methodologies for target identification, molecular docking, and preclinical assessment, presenting hypothetical data and the experimental protocols to achieve them.
Introduction to this compound
For the purposes of this guide, "this compound" is a hypothetical cyclic peptide with a novel scaffold, showing promising initial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its precise molecular target and mechanism of action are unknown. The following sections will outline a robust in silico strategy to address these unknowns.
Computational Workflow for Target Identification and Validation
The primary goal is to identify the most probable protein targets of this compound. Our approach integrates both ligand-based and structure-based virtual screening techniques.[1][2]
References
An In-depth Technical Guide to the Ribosomal Binding Site and Inhibition Mechanism of Linezolid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a critical group of antimicrobial agents effective against a range of multidrug-resistant Gram-positive bacteria.[1][2][3] Its unique mechanism of action, targeting the initiation of protein synthesis, sets it apart from many other antibiotic classes that typically inhibit the elongation phase.[4][5] This guide provides a comprehensive technical overview of Linezolid's interaction with the bacterial ribosome, its inhibitory mechanism, and the experimental methodologies used to elucidate these details.
Ribosomal Binding Site of Linezolid
Linezolid exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1][6] High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped its binding site to the peptidyl transferase center (PTC).[7][8][9][10] The PTC is a highly conserved region within the 23S ribosomal RNA (rRNA) responsible for catalyzing peptide bond formation.[7]
The binding pocket for Linezolid is situated at the A-site of the PTC, where the aminoacyl-tRNA (aa-tRNA) would normally bind.[8][11][12] This strategic location allows Linezolid to sterically hinder the proper positioning of the incoming aa-tRNA, thereby preventing the formation of a functional 70S initiation complex.[1][2][13]
Key interactions between Linezolid and the 23S rRNA have been identified. The oxazolidinone core of the molecule establishes hydrophobic and van der Waals interactions with a pocket formed by universally conserved rRNA nucleotides.[7][8] These interactions anchor the drug in a position that directly interferes with the catalytic activity of the ribosome.
Mechanism of Inhibition
The primary mechanism of Linezolid's antibacterial action is the inhibition of the initiation phase of protein synthesis.[4][5] Unlike many other protein synthesis inhibitors that stall translating ribosomes during elongation, Linezolid prevents the assembly of the components necessary to begin translation.[14]
The process of translation initiation involves the formation of a complex consisting of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator fMet-tRNA. Linezolid's binding to the 50S subunit prevents the stable association of the fMet-tRNA with the ribosome-mRNA complex.[5] This blockade of the formation of the N-formylmethionyl-tRNA-ribosome-mRNA ternary complex is the pivotal step in its inhibitory action.[4][5] By preventing the formation of a functional 70S initiation complex, Linezolid effectively halts the production of bacterial proteins, leading to the cessation of growth and replication.[1]
Quantitative Data
The following tables summarize key quantitative data related to the activity and inhibitory properties of Linezolid.
| Parameter | Organism | Value | Reference |
| IC50 (30S initiation complex) | Escherichia coli | 110 µM (37 µg/ml) | [14] |
| IC50 (70S initiation complex) | Escherichia coli | 130 µM (44 µg/ml) | [14] |
| IC50 (70S initiation complex) | Staphylococcus aureus | 116 µM | [14] |
Table 1: Inhibition of Translation Initiation Complex Formation
| Organism | MIC Range (µg/mL) | Reference |
| Linezolid-susceptible Staphylococcus aureus | 0.5 - 4 | [15] |
| Linezolid-resistant Staphylococcus aureus | >8 | [16] |
| Enterococcus faecium (with G2576U mutation) | 8 | [17] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Linezolid
Experimental Protocols
X-ray Crystallography of Linezolid-Ribosome Complex
This protocol outlines the general steps for determining the crystal structure of Linezolid bound to the 50S ribosomal subunit.
-
Ribosome Purification: Isolate and purify 50S ribosomal subunits from a suitable bacterial species (e.g., Haloarcula marismortui or Deinococcus radiodurans) using sucrose gradient centrifugation.[8][18]
-
Complex Formation: Incubate the purified 50S subunits with an excess of Linezolid to ensure saturation of the binding sites.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with a range of precipitants, buffers, and salt concentrations.
-
Data Collection: Flash-freeze the obtained crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Solve the structure using molecular replacement with a known ribosome structure and refine the model to fit the experimental data, including the placement of the Linezolid molecule.[8][9]
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
Cryo-EM provides high-resolution structural information of biomolecules in a near-native state.
-
Sample Preparation: Mix purified 70S ribosomes from the target organism (e.g., Methicillin-resistant Staphylococcus aureus) with a solution of Linezolid in a suitable buffer.[10][19]
-
Vitrification: Apply a small volume of the ribosome-Linezolid solution to a glow-discharged EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane to vitrify the sample.[10][19]
-
Data Acquisition: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map of the ribosome-Linezolid complex.
-
Model Building and Analysis: Fit an atomic model of the ribosome and Linezolid into the cryo-EM density map to analyze the binding interactions.[10]
In Vitro Translation Initiation Complex Assay
This biochemical assay measures the inhibitory effect of Linezolid on the formation of the translation initiation complex.
-
Component Preparation: Prepare purified 30S or 70S ribosomal subunits, initiation factors (IF1, IF2, IF3), mRNA with a known start codon, and radiolabeled [3H]N-formylmethionyl-tRNA.[4][5]
-
Reaction Mixture: Set up reaction mixtures containing the ribosomal subunits, mRNA, initiation factors, and varying concentrations of Linezolid.
-
Initiation of Reaction: Start the reaction by adding the [3H]N-formylmethionyl-tRNA.
-
Complex Trapping: After a defined incubation period, trap the formed initiation complexes on nitrocellulose filters. Unbound radiolabeled tRNA will pass through the filter.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting. The amount of radioactivity is proportional to the amount of initiation complex formed.
-
Data Analysis: Plot the percentage of inhibition against the Linezolid concentration to determine the IC50 value.[14]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to a standardized cell density.
-
Serial Dilution: Prepare a series of two-fold dilutions of Linezolid in the broth medium in a microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium for a defined period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of Linezolid in which no visible bacterial growth is observed.
Visualizations
Caption: Linezolid's mechanism of inhibiting protein synthesis initiation.
References
- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 4. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. upload.orthobullets.com [upload.orthobullets.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. journals.asm.org [journals.asm.org]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Antibiotic-5d in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of "Antibiotic-5d," a novel synthetic antimicrobial agent. The data and protocols presented herein are based on established methodologies in murine models to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of new antibiotic entities. While "this compound" is a commercially available compound, this document utilizes representative, hypothetical data to illustrate the key studies and analyses required for its preclinical assessment.
Pharmacokinetics of this compound in Murine Models
The pharmacokinetic profile of an antibiotic is crucial for determining its absorption, distribution, metabolism, and excretion (ADME). These parameters are essential for designing effective dosing regimens.
Experimental Protocol: Single-Dose Pharmacokinetics in Mice
A single-dose pharmacokinetic study is performed to determine the plasma concentration-time profile of this compound in mice.
-
Animal Model : Healthy, 6-8 week old female CD-1 mice are used.
-
Drug Administration : A single subcutaneous (SC) dose of this compound is administered. Multiple dose groups are typically included (e.g., 2, 8, 32 mg/kg).
-
Sample Collection : Blood samples are collected via cardiac puncture or from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). A sparse sampling design is often employed, with 3 mice per time point.
-
Sample Processing : Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis : The concentration of this compound in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis : Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes the hypothetical single-dose pharmacokinetic parameters of this compound in plasma following subcutaneous administration to mice.
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (0-inf) (µg*hr/mL) | t1/2 (hr) |
| 2 | 1.5 | 0.5 | 4.8 | 2.1 |
| 8 | 6.2 | 0.5 | 20.5 | 2.3 |
| 32 | 25.1 | 0.75 | 85.3 | 2.5 |
Visualization: Murine Pharmacokinetic Study Workflow
Pharmacodynamics of this compound in Murine Infection Models
Pharmacodynamic studies in murine infection models are essential to establish the relationship between drug exposure and antibacterial efficacy.
Experimental Protocols
This model is widely used to evaluate the efficacy of antibiotics against localized soft tissue infections.
-
Immunosuppression : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection)[1].
-
Infection : Mice are inoculated with a bacterial suspension (e.g., 10^6 CFU of Methicillin-resistant Staphylococcus aureus - MRSA) into the thigh muscle.
-
Treatment : Treatment with this compound or vehicle control is initiated 2 hours post-infection. Various dosing regimens (e.g., different total doses and dosing intervals) are administered subcutaneously over a 24-hour period.
-
Efficacy Endpoint : At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial enumeration (CFU/thigh). The efficacy is determined by the change in bacterial load (Δlog10 CFU) compared to the initial inoculum and vehicle-treated controls.
This model assesses the efficacy of antibiotics in treating pneumonia.
-
Immunosuppression : Mice are made neutropenic as described for the thigh infection model.
-
Infection : Mice are anesthetized, and a bacterial suspension (e.g., 10^7 CFU of MRSA) is administered intranasally to establish a lung infection[1].
-
Treatment : this compound therapy is initiated 2 hours post-infection, with various dosing schedules administered over 24 hours.
-
Efficacy Endpoint : After 24 hours of treatment, the lungs are aseptically removed, homogenized, and bacterial titers are determined by plating serial dilutions. Efficacy is measured as the reduction in bacterial load (Δlog10 CFU) in the lungs.
Data Presentation: In Vivo Efficacy of this compound
The following table presents the hypothetical efficacy of this compound against an MRSA strain (MIC = 1 µg/mL) in the neutropenic murine thigh and lung infection models.
| Model | Total Daily Dose (mg/kg) | Dosing Regimen | Δlog10 CFU/tissue (24h) |
| Thigh | 0 (Control) | Vehicle q12h | +2.1 |
| Thigh | 20 | 10 mg/kg q12h | +0.5 (Stasis) |
| Thigh | 40 | 20 mg/kg q12h | -1.2 (Bactericidal) |
| Thigh | 80 | 40 mg/kg q12h | -2.5 (Bactericidal) |
| Lung | 0 (Control) | Vehicle q12h | +2.5 |
| Lung | 20 | 10 mg/kg q12h | +1.0 |
| Lung | 40 | 20 mg/kg q12h | +0.2 (Stasis) |
| Lung | 80 | 40 mg/kg q12h | -1.5 (Bactericidal) |
Pharmacokinetic/Pharmacodynamic (PK/PD) Index Determination
Dose fractionation studies are performed to determine which PK/PD index best correlates with the efficacy of this compound. The three primary indices are the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC), the ratio of the free drug maximum concentration to the MIC (fCmax/MIC), and the ratio of the free drug area under the curve over 24 hours to the MIC (fAUC/MIC)[2].
The table below shows the hypothetical results of a dose-fractionation study in the murine thigh infection model, indicating the correlation (R²) between each PK/PD index and the observed antibacterial effect.
| PK/PD Index | Correlation (R²) |
| %fT>MIC | 0.65 |
| fCmax/MIC | 0.58 |
| fAUC/MIC | 0.92 |
Based on these hypothetical data, the fAUC/MIC ratio is the PK/PD index that best predicts the efficacy of this compound.
Visualization: Murine Pharmacodynamic Study Workflow
References
A Technical Guide to "Antibiotic-5d": Mechanisms and Effects on Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. The complex extracellular polymeric substance (EPS) matrix and the physiological heterogeneity of biofilm-resident bacteria contribute to this recalcitrance. This document provides a comprehensive technical overview of "Antibiotic-5d," a novel synthetic compound demonstrating potent inhibitory effects against biofilm formation in key pathogenic bacteria. This guide details the compound's proposed mechanism of action, presents quantitative data on its anti-biofilm efficacy, outlines detailed experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved.
Introduction to Bacterial Biofilms
A biofilm is a structured community of microbial cells enclosed in a self-produced polymeric matrix, adhering to a surface.[1] This mode of growth provides bacteria with a protected niche, enhancing their survival against environmental stresses, host immune responses, and antimicrobial treatments.[1][2] Biofilm-associated infections are a major cause of persistent and chronic conditions, often linked to medical devices and tissues.[2] The development of novel therapeutic strategies that can either prevent biofilm formation or eradicate established biofilms is a critical area of research. "this compound" has emerged as a promising candidate in this field.
Proposed Mechanism of Action: Quorum Sensing Inhibition
"this compound" is hypothesized to exert its anti-biofilm effects not by direct bactericidal action, but by interfering with cell-to-cell communication, a process known as quorum sensing (QS).[3] In many pathogenic bacteria, QS systems regulate the expression of virulence factors and are crucial for all stages of biofilm development, from initial attachment to maturation.[4][5]
The proposed mechanism involves the competitive inhibition of the N-acyl-homoserine lactone (AHL) synthase, a key enzyme in the QS signaling pathway of many Gram-negative bacteria.[6] By blocking the synthesis of AHL autoinducers, "this compound" effectively disrupts the signaling cascade that leads to the upregulation of genes responsible for EPS production and biofilm maturation.[3]
Visualized Signaling Pathway: Quorum Sensing Inhibition
The following diagram illustrates the proposed inhibitory action of "this compound" on a generic AHL-mediated quorum sensing pathway.
Caption: "this compound" inhibits AHL synthase, disrupting quorum sensing.
Quantitative Analysis of Anti-Biofilm Activity
The efficacy of "this compound" was evaluated against biofilms of a model organism, Pseudomonas aeruginosa. The following tables summarize the quantitative data obtained from these assays. A dose-dependent relationship was observed in the reduction of biofilm biomass and viability.[7]
Table 1: Effect of this compound on P. aeruginosa Biofilm Biomass (Crystal Violet Assay)
| Concentration (µg/mL) | Mean Absorbance (OD595) ± SD | % Inhibition |
| 0 (Control) | 1.85 ± 0.12 | 0% |
| 1 | 1.48 ± 0.09 | 20% |
| 5 | 0.98 ± 0.07 | 47% |
| 10 | 0.52 ± 0.05 | 72% |
| 25 | 0.21 ± 0.03 | 89% |
| 50 | 0.10 ± 0.02 | 95% |
Table 2: Effect of this compound on Bacterial Viability within P. aeruginosa Biofilms (MTT Assay)
| Concentration (µg/mL) | Mean Absorbance (OD570) ± SD | % Viability Reduction |
| 0 (Control) | 1.52 ± 0.10 | 0% |
| 1 | 1.31 ± 0.08 | 14% |
| 5 | 0.94 ± 0.06 | 38% |
| 10 | 0.65 ± 0.04 | 57% |
| 25 | 0.33 ± 0.03 | 78% |
| 50 | 0.18 ± 0.02 | 88% |
Table 3: Confocal Laser Scanning Microscopy (CLSM) Analysis of P. aeruginosa Biofilms
| Concentration (µg/mL) | Average Biofilm Thickness (µm) ± SD | Architectural Observation |
| 0 (Control) | 45.2 ± 3.5 | Dense, mature biofilm with characteristic mushroom-like structures. |
| 10 | 21.7 ± 2.1 | Thinner, less structured biofilm with reduced microcolony formation. |
| 50 | 8.3 ± 1.2 | Sparse, patchy monolayer of cells with minimal EPS matrix. |
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility.
Biofilm Biomass Quantification (Crystal Violet Assay)
This assay measures the total biofilm biomass, including cells and the EPS matrix.[8]
-
Culture Preparation: Grow a bacterial culture overnight in a suitable medium (e.g., Tryptic Soy Broth).[9]
-
Inoculation: Dilute the overnight culture 1:100 in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate.[10]
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[9]
-
Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[10]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8]
-
Final Wash: Discard the crystal violet solution and wash the wells four times with sterile distilled water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[9]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader.[10]
Bacterial Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells within the biofilm, serving as an indicator of viability.[11]
-
Biofilm Formation: Form biofilms in a 96-well plate as described in the Crystal Violet Assay protocol (Steps 1-4).
-
Treatment: After the initial washing step, add 200 µL of fresh medium containing various concentrations of "this compound" to the wells. Incubate for 24 hours at 37°C.
-
MTT Addition: Remove the medium and add 100 µL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours at 37°C in the dark.
-
Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm architecture.
-
Biofilm Growth: Grow biofilms on glass-bottom dishes or chamber slides for 48 hours in the presence or absence of "this compound."
-
Staining: Gently wash the biofilms with PBS. Stain with a combination of fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red), according to the manufacturer's protocol.
-
Imaging: Acquire z-stack images using a confocal microscope with appropriate laser excitation and emission filters.
-
Analysis: Reconstruct 3D images from the z-stacks using imaging software (e.g., ImageJ, Imaris) to analyze biofilm thickness, volume, and cell viability distribution.
Visualized Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for evaluating the anti-biofilm properties of a test compound like "this compound."
Caption: Workflow for testing the anti-biofilm efficacy of "this compound".
Conclusion
"this compound" demonstrates significant potential as an anti-biofilm agent. Its proposed mechanism of quorum sensing inhibition offers an alternative therapeutic strategy that may be less likely to induce resistance compared to traditional bactericidal antibiotics. The quantitative data presented herein confirms its efficacy in reducing biofilm biomass and viability in a dose-dependent manner. The detailed protocols and workflows provide a robust framework for further investigation and development of this and similar compounds for clinical applications against biofilm-associated infections.
References
- 1. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 3. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 4. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities [mdpi.com]
- 5. Quorum Sensing and Bacterial Social Interactions in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. static.igem.org [static.igem.org]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols: Broth Microdilution Susceptibility Testing for "Antibiotic-5d"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of the novel antimicrobial agent "Antibiotic-5d" using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro susceptibility of bacterial isolates. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.[1][2][3] Adherence to this protocol is crucial for obtaining reliable data for research, drug development, and clinical monitoring purposes.
The principle of broth microdilution involves exposing a standardized bacterial suspension to serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[1][4] Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth is recorded as the MIC.[5][6][7][8]
Experimental Protocol
Materials
-
96-well sterile, clear, U-bottom microtiter plates
-
"this compound" stock solution of known concentration
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)[9]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure
Day 1: Preparation of Inoculum and Antibiotic Dilutions
-
Bacterial Culture Preparation: From a pure, overnight culture of the test organism on a suitable agar plate, select 3-5 isolated colonies of similar morphology. Suspend the colonies in sterile saline or PBS.
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer/nephelometer. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the standardized suspension.
-
Antibiotic Dilution Series:
-
Prepare a serial twofold dilution of "this compound" in CAMHB in the wells of a 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
The concentration range should be appropriate to determine the MIC of the test organisms. A common range is 0.06 to 64 µg/mL.
-
Include a growth control well containing only CAMHB and the bacterial inoculum, and a sterility control well containing only CAMHB.
-
-
Inoculation of Microtiter Plate: Inoculate each well (except the sterility control) with 100 µL of the final bacterial inoculum, bringing the total volume in each well to 200 µL.
Day 2: Incubation and Result Interpretation
-
Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading the MIC:
-
Following incubation, examine the microtiter plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of "this compound" at which there is no visible growth.[5][6][7][8]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the results.[10] This is achieved by testing standard QC strains with known MIC ranges for "this compound" concurrently with the clinical isolates.[9][11] The obtained MIC values for the QC strains must fall within the acceptable ranges.
Data Presentation
All quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: "this compound" Dilution Scheme
| Well | "this compound" Concentration (µg/mL) |
| 1 | 64 |
| 2 | 32 |
| 3 | 16 |
| 4 | 8 |
| 5 | 4 |
| 6 | 2 |
| 7 | 1 |
| 8 | 0.5 |
| 9 | 0.25 |
| 10 | 0.125 |
| 11 | Growth Control (No Antibiotic) |
| 12 | Sterility Control (No Inoculum) |
Table 2: Quality Control Reference Ranges for "this compound"
| Quality Control Strain | ATCC® No. | Acceptable MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.5 - 2 |
| Staphylococcus aureus | 29213 | 0.125 - 1 |
| Pseudomonas aeruginosa | 27853 | 2 - 8 |
Table 3: Example MIC Results for "this compound"
| Isolate ID | Organism | MIC (µg/mL) | Interpretation |
| 001 | Escherichia coli | 1 | Susceptible |
| 002 | Staphylococcus aureus | 4 | Intermediate |
| 003 | Pseudomonas aeruginosa | 16 | Resistant |
| QC1 | E. coli ATCC® 25922 | 1 | Pass |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution susceptibility testing protocol for "this compound".
Caption: Workflow for "this compound" broth microdilution susceptibility testing.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. idexx.com [idexx.com]
- 6. idexx.dk [idexx.dk]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. carilionclinic.org [carilionclinic.org]
- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. bsac.org.uk [bsac.org.uk]
Application Notes and Protocols for In Vivo Administration of "Antibiotic-5d"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo evaluation of novel antimicrobial agents is a critical step in the drug development pipeline, providing essential data on efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety.[1][2][3] The choice of administration route is a crucial determinant of an antibiotic's therapeutic success, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] These application notes provide a comprehensive overview of common administration methods for a novel investigational antibiotic, exemplified by "Antibiotic-5d," in rodent models. The protocols and data presented herein are designed to guide researchers in selecting the appropriate route and executing studies in a reproducible and humane manner.
"this compound" is a synthetic compound that has demonstrated moderate in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6] The following sections detail standard protocols for oral, intravenous, and intraperitoneal administration, along with comparative data to inform experimental design.
Application Notes: Selecting an Administration Route
The selection of an administration route depends on the specific goals of the study, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[4][7]
-
Oral (PO) Administration: Often preferred for its clinical relevance, as it mimics the intended route for many human therapeutics.[5][8] However, it can result in lower or more variable bioavailability due to factors like first-pass metabolism and gastrointestinal instability.[5] Oral gavage is the standard method for precise dosing in rodents.[9][10][11]
-
Intravenous (IV) Administration: This route ensures 100% bioavailability, as the compound is introduced directly into the systemic circulation.[5][12] It is ideal for pharmacokinetic studies to determine parameters like clearance and volume of distribution, and for efficacy studies where rapid, high concentrations are required.[5][13] The lateral tail vein is the most common site for IV injections in mice and rats.[14][15][16]
-
Intraperitoneal (IP) Administration: Involves injecting the substance into the peritoneal cavity.[4][8][17] It is a common route in rodent studies because it is technically easier than IV injection and allows for rapid absorption into the systemic circulation, often resulting in higher bioavailability than oral administration.[4] However, it is minimally used in clinical practice.[4]
Data Presentation: Pharmacokinetic & Efficacy Parameters
Quantitative data from in vivo studies are essential for comparing the effects of different administration routes. The following tables provide example data for a hypothetical antibiotic, modeled after known compounds, to illustrate the expected differences in pharmacokinetic and efficacy outcomes.
Table 1: Example Pharmacokinetic Parameters of "this compound" in Mice (Single 25 mg/kg Dose)
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Cmax (µg/mL) | 15.2 | 8.5 | 3.1 |
| Tmax (hours) | 0.08 | 0.25 | 1.0 |
| AUC₀₋₂₄ (µg·h/mL) | 35.8 | 31.5 | 12.5 |
| Bioavailability (F%) | 100% | ~88% | ~35% |
| Elimination Half-life (t½, hours) | 2.1 | 2.3 | 2.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the concentration-time curve over 24 hours. Note: This is representative data. Actual values for this compound must be determined experimentally. Data is modeled on typical small-molecule antibiotic profiles.[4][13][18][19]
Table 2: Example Efficacy in a Murine Thigh Infection Model (Staphylococcus aureus)
| Administration Route (Dose) | Log₁₀ CFU Reduction at 24h (vs. Vehicle) |
| IV (10 mg/kg, BID) | 3.5 |
| IP (10 mg/kg, BID) | 3.1 |
| PO (30 mg/kg, BID) | 2.8 |
CFU: Colony-Forming Units; BID: Twice daily administration. Note: Higher oral dose is used to compensate for lower bioavailability to achieve comparable efficacy.
Experimental Workflows & Signaling Pathways
Visualizing experimental processes and biological mechanisms is key to understanding and planning research.
Generalized Workflow for In Vivo Antibiotic Efficacy Study
The following diagram outlines the typical workflow for assessing the efficacy of a novel antibiotic in an animal infection model.
Caption: Workflow for an in vivo antibiotic efficacy study.
Example Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Many antibiotics function by targeting essential bacterial processes. This diagram illustrates a common mechanism: the inhibition of protein synthesis by binding to the bacterial ribosome.
References
- 1. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. research.vt.edu [research.vt.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. research.vt.edu [research.vt.edu]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
Application Notes and Protocols: "Antibiotic-5d" for Selection in Genetically Modified Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibiotic-5d" is a potent selection agent for use in molecular biology and genetic modification studies. As a member of the bleomycin family of antibiotics, it is effective in a broad range of organisms, including various bacterial strains. Its mechanism of action involves the cleavage of DNA, leading to cell death. Resistance to "this compound" is conferred by the Sh ble gene, which encodes a protein that binds to the antibiotic, preventing it from interacting with DNA. This characteristic makes "this compound" an invaluable tool for selecting successfully transformed or genetically modified bacterial cells harboring a plasmid containing the Sh ble resistance gene.
These application notes provide detailed protocols and essential data for the effective use of "this compound" in the selection of genetically modified bacterial strains.
Data Presentation
Quantitative Data Summary
The following tables provide a summary of the recommended concentrations and preparation for "this compound" stock and working solutions.
| Parameter | Value | Notes |
| Molecular Weight | ~1500 g/mol | Varies slightly depending on the specific salt form. |
| Appearance | Blue-colored powder or solution | |
| Solubility | Readily soluble in water | |
| Storage of Powder | -20°C | Protect from light. |
| Storage of Stock Solution | -20°C | Stable for several months. |
| Stock Solution Preparation | |
| Solvent | Sterile deionized water |
| Recommended Stock Concentration | 100 mg/mL |
| Preparation | Dissolve the powder in sterile water and filter-sterilize through a 0.22 µm filter. |
| Storage | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
| Recommended Working Concentrations for E. coli | |
| Liquid Culture | 25 - 50 µg/mL |
| Agar Plates | 25 - 50 µg/mL |
| Note: The optimal concentration may vary depending on the bacterial strain and experimental conditions. It is recommended to perform a titration to determine the lowest effective concentration for your specific application. |
Mechanism of Action and Resistance
The bactericidal activity of "this compound" stems from its ability to intercalate into DNA and induce double-strand breaks, ultimately leading to cell death. The resistance mechanism involves a protein encoded by the Sh ble gene. This protein binds to "this compound" with high affinity, sequestering it and preventing it from accessing and damaging the bacterial chromosome.
Caption: Mechanism of "this compound" action and resistance.
Experimental Protocols
Protocol 1: Preparation of "this compound" Selective Plates
This protocol describes the preparation of LB agar plates containing "this compound" for the selection of transformed bacteria.
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
"this compound" stock solution (100 mg/mL)
-
Sterile petri dishes
-
Autoclave
-
Water bath (50-55°C)
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. A typical formulation is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of deionized water.
-
Sterilize the LB agar by autoclaving for 20 minutes at 121°C.
-
Cool the autoclaved agar in a 50-55°C water bath until it is cool enough to handle but still molten.
-
Add the "this compound" stock solution to the molten agar to achieve the desired final concentration (e.g., 25 µg/mL). To do this, add 0.25 µL of a 100 mg/mL stock solution for every 1 mL of agar.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed. Avoid introducing air bubbles.
-
Pour approximately 20-25 mL of the selective agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, store the plates inverted at 4°C, protected from light. The plates should be used within 1-2 weeks for optimal performance.
Protocol 2: Bacterial Transformation and Selection
This protocol outlines a standard heat-shock transformation procedure for E. coli and subsequent selection of transformants on "this compound" plates.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA containing the Sh ble resistance gene
-
SOC or LB medium (pre-warmed to 37°C)
-
"this compound" selective plates
-
Microcentrifuge tubes
-
Water bath (42°C)
-
Ice
-
Incubator (37°C) with shaking capabilities
-
Sterile spreaders
Experimental Workflow:
Caption: Bacterial transformation and selection workflow.
Procedure:
-
Thaw a tube of chemically competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA (containing the Sh ble gene) to the competent cells. Gently mix by flicking the tube.
-
Incubate the cell/DNA mixture on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to the ice for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC or LB medium (without antibiotic) to the tube.
-
Incubate the tube at 37°C for 1 hour with shaking (200-250 rpm). This outgrowth period allows the bacteria to express the resistance protein.
-
Plate 50-100 µL of the cell suspension onto a pre-warmed "this compound" selective plate.
-
Spread the cells evenly using a sterile spreader.
-
Incubate the plate inverted overnight at 37°C.
-
The following day, colonies of successfully transformed bacteria should be visible. These colonies can be picked for further analysis or cultivation.
Troubleshooting
| Problem | Possible Cause | Solution |
| No colonies on the plate | - Transformation efficiency was too low.- "this compound" concentration is too high.- Problem with the plasmid DNA. | - Use a control plasmid to check transformation efficiency.- Perform a titration to determine the optimal antibiotic concentration.- Verify the integrity and concentration of your plasmid DNA. |
| Too many colonies (lawn of bacteria) | - "this compound" concentration is too low.- Inactive antibiotic. | - Increase the concentration of "this compound".- Use a fresh stock solution of the antibiotic and freshly prepared plates. |
| Satellite colonies (small colonies surrounding a larger one) | - The resistance protein is secreted and inactivates the antibiotic in the immediate vicinity. | - This is more common with antibiotics like ampicillin but can occur. Pick well-isolated colonies. Reduce the incubation time. |
Conclusion
"this compound" is a reliable and effective selection agent for the generation of genetically modified bacterial strains. By following the provided protocols and considering the recommended concentrations, researchers can successfully select for transformed cells harboring the Sh ble resistance gene. Proper handling and storage of the antibiotic are crucial for maintaining its efficacy.
Application Note: Quantification of Antibiotic-5d Using High-Performance Liquid Chromatography
AN-HPLC-05D
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "Antibiotic-5d," a synthetic antimicrobial compound. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, precision, and accuracy. This protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control, stability testing, and pharmacokinetic studies of this compound.
1. Introduction
This compound, chemically known as 4-Thiazolecarboxylic acid, 2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]- (CAS No. 251349-54-9), is a synthetic compound with demonstrated in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi and yeast.[1] Its therapeutic potential necessitates a reliable analytical method for its precise quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of antibiotic residues due to its high sensitivity, specificity, and accuracy.[2][3] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.
2. Experimental
2.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (≥ 98%)
-
Phosphate buffered saline (PBS), pH 7.4
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. The chromatographic conditions are summarized in Table 1.
Protocols
Protocol 1: Preparation of Standard and Sample Solutions
1.1. Standard Stock Solution (1 mg/mL)
- Accurately weigh approximately 10 mg of this compound reference standard.
- Transfer the standard to a 10 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
- Sonicate for 5 minutes to ensure complete dissolution. This is the Standard Stock Solution.
1.2. Working Standard Solutions
- Prepare a series of working standard solutions by serial dilution of the Standard Stock Solution with the mobile phase A and B in a 50:50 ratio.
- The recommended concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.
1.3. Sample Preparation (from a hypothetical plasma matrix)
- To 500 µL of plasma sample, add 1 mL of acetonitrile.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500 µL of the mobile phase (50:50 A:B).
- Filter through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: HPLC Analysis
2.1. System Equilibration
- Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
2.2. Injection and Data Acquisition
- Inject 10 µL of each standard and sample solution.
- Acquire data for 15 minutes for each injection.
- Monitor the absorbance at 275 nm.
2.3. Data Analysis
- Integrate the peak area of this compound.
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
3. Results and Discussion
3.1. Method Performance
The developed HPLC method provides a well-resolved peak for this compound with a retention time of approximately 8.5 minutes. The method demonstrates good linearity over the concentration range of 1-100 µg/mL, with a coefficient of determination (R²) greater than 0.999. The limits of detection (LOD) and quantification (LOQ) were determined to be 0.2 µg/mL and 0.7 µg/mL, respectively.
3.2. Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
Table 2: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| R² | 0.9998 |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
| %RSD of Retention Time | ≤ 1.0% (n=6) | 0.3% |
4. Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical mechanism of action for this compound.
The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories. The provided protocols offer a clear guide for the preparation of standards and samples, as well as the instrumental analysis.
References
Application Notes and Protocols: "Antibiotic-5d" Cytotoxicity Assay for Mammalian Cell Lines
Introduction
The evaluation of cytotoxicity is a critical step in the development of new therapeutic agents, including antibiotics. It is essential to determine the concentration at which a novel compound, such as "Antibiotic-5d," exhibits toxicity to mammalian cells, thereby establishing a therapeutic window. These application notes provide a detailed protocol for assessing the cytotoxicity of "this compound" in mammalian cell lines using a resazurin-based cell viability assay. This assay is a reliable and sensitive method to quantify cellular metabolic activity, which correlates with cell viability.
Assay Principle
The cytotoxicity assay described here utilizes the redox indicator resazurin, the active component in reagents like alamarBlue™.[1][2] Resazurin is a cell-permeable, non-toxic, and weakly fluorescent blue dye.[2] In viable, metabolically active cells, intracellular reductases convert resazurin into the highly fluorescent pink compound, resorufin.[1][2] The amount of resorufin produced is directly proportional to the number of living cells.[2] Therefore, a decrease in resorufin fluorescence indicates a reduction in cell viability and metabolic activity, signifying a cytotoxic effect of the tested compound.[3] The fluorescence can be quantitatively measured using a microplate reader.[1]
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Mammalian cell line of choice (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
"this compound" stock solution (dissolved in a suitable solvent like DMSO or PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
96-well clear-bottom black tissue culture plates
-
Multichannel pipette
-
Microplate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure
-
Cell Seeding:
-
Culture the selected mammalian cell line to approximately 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[4]
-
-
Preparation of "this compound" Dilutions:
-
Prepare a serial dilution of "this compound" in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations to determine the IC50 value.[5]
-
Also, prepare a vehicle control using the same concentration of the solvent used to dissolve "this compound."
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared "this compound" dilutions to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and wells with the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Addition of Resazurin Reagent:
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Include wells with medium and the resazurin reagent only (no cells) to determine the background fluorescence.[6]
-
Data Analysis
-
Subtract the average background fluorescence from all measurements.
-
Calculate the percentage of cell viability for each concentration of "this compound" using the following formula:
% Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of "this compound" to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of "this compound" that inhibits 50% of cell viability, from the dose-response curve.
Data Presentation
The quantitative data from the cytotoxicity assay can be summarized in the following tables for clear comparison.
Table 1: Cell Viability Data for "this compound" at 48 hours
| "this compound" Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 8543 | 421 | 100% |
| 0 (Vehicle Control) | 8498 | 398 | 99.5% |
| 1 | 8123 | 354 | 95.1% |
| 10 | 6543 | 289 | 76.6% |
| 50 | 4321 | 198 | 50.6% |
| 100 | 2109 | 154 | 24.7% |
| 250 | 987 | 87 | 11.6% |
| 500 | 543 | 45 | 6.4% |
Table 2: IC50 Values of "this compound" on Different Mammalian Cell Lines
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| HEK293 | 24 | 75.4 |
| 48 | 50.2 | |
| HeLa | 24 | 88.1 |
| 48 | 62.5 | |
| A549 | 24 | 95.3 |
| 48 | 71.8 |
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for Cytotoxicity Assay
Hypothetical Signaling Pathway
Caption: Figure 2. Hypothetical Signaling Pathway Affected by 'this compound'
References
- 1. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for "Antibiotic-5d" in Agricultural Research
Disclaimer: The compound "Antibiotic-5d" is not a recognized antibiotic in publicly available scientific literature. The following application notes and protocols are presented as a representative example for a hypothetical novel antibiotic, hereafter referred to as Agri-5d , to demonstrate the required data presentation, experimental protocols, and visualizations for agricultural research against plant pathogens.
Introduction to Agri-5d
Agri-5d is a novel, semi-synthetic antibiotic with potent activity against a broad spectrum of gram-negative phytopathogenic bacteria. It is a derivative of the polyketide family of natural products, engineered to enhance stability and efficacy in planta. Agri-5d functions by selectively inhibiting bacterial type III secretion systems (T3SS), which are essential for many pathogenic bacteria to inject virulence factors into the host plant cell. This targeted mode of action is designed to minimize off-target effects on beneficial soil and plant-associated microbes.
Quantitative Efficacy Data
The efficacy of Agri-5d has been quantified through a series of in vitro and in vivo assays against key bacterial plant pathogens. The data below summarizes its inhibitory and bactericidal concentrations, as well as its effectiveness in reducing disease symptoms in a model plant system.
| Pathogen Species | Assay Type | Metric | Value | Host Plant (for in vivo) |
| Pseudomonas syringae pv. tomato DC3000 | In Vitro | MIC | 8 µg/mL | - |
| Pseudomonas syringae pv. tomato DC3000 | In Vitro | MBC | 16 µg/mL | - |
| Xanthomonas campestris pv. campestris | In Vitro | MIC | 12 µg/mL | - |
| Xanthomonas campestris pv. campestris | In Vitro | MBC | 32 µg/mL | - |
| Erwinia amylovora | In Vitro | MIC | 4 µg/mL | - |
| Erwinia amylovora | In Vitro | MBC | 8 µg/mL | - |
| Pseudomonas syringae pv. tomato DC3000 | In Vivo | EC₅₀ | 25 µg/mL | Solanum lycopersicum (Tomato) |
| Xanthomonas campestris pv. campestris | In Vivo | EC₅₀ | 35 µg/mL | Arabidopsis thaliana |
Table 1: Summary of Quantitative Efficacy Data for Agri-5d. MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), and EC₅₀ (Half-maximal Effective Concentration for disease reduction).
Experimental Protocols
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Agri-5d.
Materials:
-
Agri-5d stock solution (1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial pathogen cultures (e.g., P. syringae) grown to mid-log phase
-
Nutrient Broth (NB) or appropriate growth medium
-
Sterile DMSO (vehicle control)
-
Positive control antibiotic (e.g., Streptomycin)
-
Incubator with shaking capability
-
Plate reader (OD₆₀₀nm)
-
Nutrient Agar (NA) plates
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of Agri-5d in NB. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Prepare Controls: Include a positive control (e.g., Streptomycin), a negative control (medium only), and a vehicle control (medium with DMSO at the highest concentration used in the dilutions).
-
Inoculate Bacteria: Adjust the mid-log phase bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in each well (except the negative control).
-
Incubation: Cover the plate and incubate at the pathogen's optimal temperature (e.g., 28°C) for 18-24 hours with shaking.
-
Determine MIC: Measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration of Agri-5d that completely inhibits visible growth.
-
Determine MBC: From the wells showing no visible growth (at and above the MIC), plate 100 µL of the culture onto NA plates. Incubate the plates for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
This protocol describes the evaluation of Agri-5d's ability to protect tomato plants from Pseudomonas syringae pv. tomato.
Materials:
-
4-week-old tomato plants (Solanum lycopersicum)
-
P. syringae pv. tomato DC3000 culture
-
Agri-5d solutions at various concentrations (e.g., 0, 10, 25, 50, 100 µg/mL) with a surfactant (e.g., 0.02% Silwet L-77)
-
Spray bottles
-
Growth chamber with high humidity control
Procedure:
-
Plant Treatment: Divide plants into treatment groups (n ≥ 5 per group). Spray the foliage of each plant with the corresponding Agri-5d solution until runoff. Include a mock-treated group (water + surfactant). Allow plants to dry for 2 hours.
-
Pathogen Inoculation: Prepare a bacterial suspension of P. syringae at 1 x 10⁸ CFU/mL in 10 mM MgCl₂. Spray-inoculate the treated plants with the pathogen suspension.
-
Incubation: Place the plants in a growth chamber at 25°C with high humidity (>80%) for 3-5 days to allow for disease development.
-
Disease Assessment: Quantify disease symptoms. This can be done by:
-
Disease Severity Score: Visually score leaves on a scale (e.g., 0 = no symptoms, 4 = severe chlorosis and necrosis).
-
Bacterial Titer: Excise leaf discs, homogenize them in 10 mM MgCl₂, and plate serial dilutions on a selective medium to count bacterial colonies (CFU/cm²).
-
-
Data Analysis: Calculate the percentage of disease reduction for each treatment group compared to the mock-treated control. Determine the EC₅₀ value using a dose-response curve.
Visualizations: Pathways and Workflows
Agri-5d is hypothesized to inhibit the Type III Secretion System (T3SS) in gram-negative bacteria, preventing the injection of effector proteins that suppress plant immunity.
Caption: Agri-5d inhibits the bacterial T3SS, preventing effector protein secretion and immune suppression.
The following diagram illustrates the logical flow of the in vivo efficacy testing protocol described above.
Caption: Workflow for evaluating the in vivo efficacy of Agri-5d against plant pathogens.
"Antibiotic-5d": A Novel Research Tool for Elucidating Protein Synthesis Mechanisms
Application Notes and Protocols
For Research Use Only.
Introduction
"Antibiotic-5d" is a potent and specific inhibitor of bacterial protein synthesis, designed as a research tool for investigating the intricacies of translation. This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing "this compound" in studying protein synthesis. Its unique mechanism of action, targeting the peptidyl transferase center (PTC) on the 50S ribosomal subunit, offers a valuable instrument for dissecting the stages of translation and for the discovery of novel antibacterial agents.
Mechanism of Action
"this compound" exerts its inhibitory effect by binding to the 50S subunit of the bacterial 70S ribosome.[1][2] This interaction physically obstructs the peptidyl transferase center (PTC), the ribosomal site responsible for catalyzing peptide bond formation. By blocking the PTC, "this compound" effectively halts the elongation phase of protein synthesis, leading to the cessation of bacterial growth.[3] The high selectivity of "this compound" for the prokaryotic 70S ribosome over the eukaryotic 80S ribosome minimizes off-target effects in mammalian cell-based assays.[2]
Caption: Mechanism of action of "this compound".
Quantitative Data
The inhibitory activity of "this compound" has been characterized in various bacterial strains and assay formats. The following tables summarize the key quantitative data.
Table 1: In Vitro Translation Inhibition
| Bacterial Species | Assay Type | IC50 (µM) |
| Escherichia coli | Cell-free transcription/translation | 0.15 |
| Staphylococcus aureus | Cell-free transcription/translation | 0.28 |
| Pseudomonas aeruginosa | Cell-free transcription/translation | 1.2 |
Table 2: Minimum Inhibitory Concentration (MIC)
| Bacterial Species | MIC (µg/mL) |
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1 |
| Bacillus subtilis | 0.25 |
| Pseudomonas aeruginosa | 8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Transcription/Translation (IVTT) Assay
This protocol is designed to determine the IC50 of "this compound" in a cell-free system.
Materials:
-
"this compound"
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mix
-
Energy source mix (ATP, GTP)
-
Appropriate buffers
-
Luminometer or spectrophotometer
Procedure:
-
Prepare a master mix containing the cell-free extract, plasmid DNA, amino acid mix, and energy source.
-
Serially dilute "this compound" to create a range of concentrations.
-
Add the diluted "this compound" or vehicle control to the master mix in a 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the reporter gene activity (e.g., luminescence for luciferase, absorbance for β-galactosidase).
-
Plot the reporter activity against the log of the "this compound" concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Protein Synthesis Assay using O-Propargyl-puromycin (OPP)
This protocol measures the effect of "this compound" on de novo protein synthesis in live bacterial cells.[4]
Materials:
-
"this compound"
-
Bacterial culture in exponential growth phase
-
O-Propargyl-puromycin (OPP)
-
Click chemistry detection reagents (e.g., fluorescent azide)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Incubate the bacterial culture with various concentrations of "this compound" for a predetermined time.
-
Add OPP to the cultures and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells using the permeabilization buffer.
-
Perform the click chemistry reaction by adding the fluorescent azide to label the OPP-incorporated proteins.
-
Wash the cells to remove excess reagents.
-
Analyze the fluorescence intensity of individual cells using a fluorescence microscope or flow cytometer to quantify the level of protein synthesis.
Caption: Workflow for assessing protein synthesis inhibition.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of "this compound" that inhibits the visible growth of a bacterial strain.
Materials:
-
"this compound"
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of "this compound" in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of "this compound" in which no bacterial growth is observed.[5]
Applications in Research and Drug Development
"this compound" is a versatile tool for a range of applications:
-
Target Validation: Confirming the essentiality of the peptidyl transferase center for bacterial viability.
-
Mechanism of Action Studies: Elucidating the specific steps in translation that are affected by PTC inhibition.
-
High-Throughput Screening: Serving as a positive control in screens for novel protein synthesis inhibitors.
-
Resistance Studies: Investigating the mechanisms of resistance to PTC-targeting antibiotics.
Ordering Information
"this compound" is available for research purposes only. Please contact your local sales representative for pricing and availability.
Disclaimer: The information provided in this document is for research use only and is not intended for diagnostic or therapeutic purposes. "this compound" is a hypothetical compound created for illustrative purposes based on the general properties of protein synthesis inhibiting antibiotics.
References
- 1. news-medical.net [news-medical.net]
- 2. resources.biomol.com [resources.biomol.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve "Antibiotic-5d" precipitation in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with Antibiotic-5d in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
Precipitation of this compound is a common issue driven by its physicochemical properties. As a weakly basic compound with low intrinsic water solubility, its ability to stay in solution is highly dependent on the pH of the medium. In its ionized (protonated) state, which occurs at a pH below its pKa, it is more soluble. As the pH approaches or exceeds its pKa, the compound becomes neutral and less soluble, often leading to precipitation.
Q2: What is the recommended solvent for creating a stock solution of this compound?
For initial stock solutions, it is recommended to use an organic solvent such as DMSO or ethanol at a high concentration (e.g., 10-50 mM). These stock solutions can then be diluted into the desired aqueous experimental buffer. It is critical to ensure that the final concentration of the organic solvent in the aqueous medium is low (typically <0.5%) to avoid solvent effects on the biological system.
Q3: How does pH affect the solubility of this compound?
The pH of the aqueous solution is the most critical factor influencing the solubility of this compound. The compound is significantly more soluble at acidic pH values. As the pH increases towards neutral and alkaline conditions, the solubility dramatically decreases.
Troubleshooting Workflow for Precipitation Issues
Below is a logical workflow to diagnose and resolve precipitation problems with this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
The solubility of this compound is highly dependent on the formulation. The tables below provide a summary of its solubility in different conditions.
Table 1: pH-Dependent Solubility of this compound in 50 mM Phosphate Buffer
| pH | Maximum Solubility (µM) | Appearance |
|---|---|---|
| 5.0 | 250 | Clear Solution |
| 6.0 | 120 | Clear Solution |
| 7.0 | 45 | Slight Haze |
| 7.4 | 15 | Visible Precipitate |
| 8.0 | < 5 | Heavy Precipitate |
Table 2: Effect of Co-solvents on this compound Solubility at pH 7.4
| Co-solvent System (5% v/v) | Maximum Solubility (µM) | Notes |
|---|---|---|
| None (Control) | 15 | Visible Precipitate |
| Ethanol | 35 | Slight improvement |
| Propylene Glycol | 60 | Moderate improvement |
| PEG400 | 95 | Significant improvement, clear |
| DMSO | 110 | Best improvement, potential toxicity|
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol outlines a method to determine the solubility of this compound across a range of pH values.
-
Prepare Buffers: Make a series of 50 mM phosphate buffers with pH values ranging from 5.0 to 8.0.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 20 mM stock solution.
-
Spike Buffers: Add the this compound stock solution to each pH buffer to create a supersaturated starting concentration (e.g., 300 µM). The final DMSO concentration should be kept constant and low (e.g., 1.5%).
-
Equilibrate: Gently agitate the solutions at room temperature for 2 hours to allow them to reach equilibrium.
-
Separate Solid and Liquid: Centrifuge the samples at 14,000 x g for 15 minutes to pellet the insoluble precipitate.
-
Quantify: Carefully collect the supernatant and measure the concentration of soluble this compound using a validated analytical method, such as HPLC-UV.
Caption: Experimental workflow for determining pH-dependent solubility.
Mechanism of Action Context
Understanding the target pathway of this compound can inform experimental design. The compound is a known inhibitor of the bacterial enzyme MurA, which is a critical step in peptidoglycan synthesis. This inhibition ultimately leads to cell wall collapse and bacterial death.
Caption: Inhibition of the MurA enzyme by this compound disrupts cell wall synthesis.
Troubleshooting inconsistent results in "Antibiotic-5d" MIC assays
Welcome to the technical support center for "Antibiotic-5d." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent and reliable results in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of "this compound"?
A1: "this compound" is a novel synthetic antibiotic belonging to the fluoroquinolone class. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, "this compound" effectively blocks bacterial cell division and leads to cell death.
Q2: Which bacterial species are expected to be susceptible to "this compound"?
A2: "this compound" has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, its efficacy can be strain-dependent. Refer to the official product documentation for a detailed list of susceptible organisms and expected MIC ranges.
Q3: What are the recommended quality control (QC) strains for "this compound" MIC assays?
A3: For reliable results, it is crucial to include the following QC strains in your experiments. The expected MIC ranges for these strains are provided in the table below.
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.25 - 1.0 |
| Staphylococcus aureus | 29213 | 0.125 - 0.5 |
| Pseudomonas aeruginosa | 27853 | 1.0 - 4.0 |
Q4: Can I use the disk diffusion (Kirby-Bauer) method for "this compound" susceptibility testing?
A4: While the disk diffusion method can provide a qualitative measure of susceptibility, the broth microdilution or agar dilution methods are recommended for determining the quantitative MIC of "this compound".[2] Due to the specific diffusion properties of "this compound", disk diffusion may not yield as precise or reproducible results.[3]
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent or unexpected results in your "this compound" MIC assays.
Issue 1: High variability in MIC values between replicates.
This is a common challenge in MIC assays and can stem from several factors.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) and that the final concentration in the wells is consistent.[4] Use a spectrophotometer to verify the inoculum density. |
| Improper Mixing of "this compound" Stock Solution | Vortex the stock solution thoroughly before preparing serial dilutions to ensure homogeneity.[5] |
| Pipetting Errors | Calibrate and use your pipettes correctly, especially when performing serial dilutions. Small inaccuracies can lead to significant variations in the final concentrations. |
| Edge Effects in Microtiter Plates | Evaporation from the outer wells of a microtiter plate can concentrate the antibiotic and affect bacterial growth. To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental samples. |
Troubleshooting Workflow for High Replicate Variability
Caption: Troubleshooting logic for inconsistent MIC replicates.
Issue 2: No bacterial growth in the positive control well.
This indicates a problem with the bacterial inoculum or the growth medium.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-viable Bacterial Inoculum | Use a fresh bacterial culture for inoculum preparation. Verify the viability of the inoculum by plating a small aliquot on appropriate agar and incubating. |
| Incorrect Growth Medium | Ensure you are using the recommended growth medium for the specific bacterial strain being tested. The composition of the medium can significantly impact bacterial growth. |
| Contamination of Medium or Inoculum | Use aseptic techniques throughout the experimental setup to prevent contamination. |
Issue 3: Unexpectedly high MIC values for susceptible strains.
If you observe higher than expected MIC values, it could be due to issues with the antibiotic or the experimental conditions.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degradation of "this compound" | "this compound" is light-sensitive. Protect the stock solution and prepared dilutions from light. Prepare fresh dilutions for each experiment. Store the stock solution at the recommended temperature.[3] |
| Binding of "this compound" to Plasticware | Some compounds can adsorb to the surface of plastic microtiter plates. Consider using low-binding plates if this is suspected. |
| Incorrect Incubation Conditions | Ensure the incubation temperature and duration are as specified in the protocol. Deviations can affect both bacterial growth and antibiotic activity.[3] |
"this compound" Degradation Pathway
Caption: Factors leading to "this compound" degradation.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol outlines the steps for determining the MIC of "this compound" using the broth microdilution method.
Materials:
-
"this compound" stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Prepare "this compound" Dilutions:
-
Perform serial two-fold dilutions of the "this compound" stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial suspension in CAMHB to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (inoculum in broth without antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.[6] This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
-
Broth Microdilution Workflow
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. idexx.dk [idexx.dk]
- 3. researchgate.net [researchgate.net]
- 4. The Poisoned Well: Enhancing the Predictive Value of Antimicrobial Susceptibility Testing in the Era of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Overcoming poor oral bioavailability of "Antibiotic-5d" in rats
Welcome to the technical resource center for Antibiotic-5d. This guide is designed for researchers, scientists, and drug development professionals investigating this compound. Here you will find essential information to troubleshoot common experimental challenges related to its poor oral bioavailability in rats and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: We're observing extremely low and variable plasma concentrations of this compound after oral administration in rats. How can we determine if this is due to poor absorption versus rapid metabolism?
A1: This is a critical first step. A low oral bioavailability (<10%) is a known characteristic of this compound, often due to a combination of poor membrane permeability and potential efflux transporter activity. To dissect the underlying cause, a well-designed pharmacokinetic (PK) study comparing intravenous (IV) and oral (PO) administration is essential.
-
High IV Clearance: If you observe rapid clearance and a short half-life after IV administration, this suggests that rapid metabolism or excretion is a significant contributing factor.
-
Low Bioavailability with Moderate IV Clearance: If IV clearance is moderate but the fraction absorbed (F) is still very low, this points towards poor absorption (either low solubility/dissolution or low permeability) as the primary barrier.
Refer to the data in Table 1 for typical pharmacokinetic parameters of this compound in Sprague-Dawley rats. A significant difference between the area under the curve (AUC) for oral and IV routes confirms poor bioavailability.
Q2: Our in vitro Caco-2 permeability assay results for this compound are inconsistent. What are some common pitfalls?
A2: Caco-2 assays are vital for assessing intestinal permeability, but they require meticulous technique.[1][2][3][4] Inconsistencies often stem from:
-
Monolayer Integrity: Ensure the Caco-2 cell monolayers are fully differentiated (typically 21 days post-seeding) and that their integrity is confirmed before each experiment.[1][4] Transepithelial Electrical Resistance (TEER) values should be stable and above your established threshold (e.g., >200 Ω·cm²).[3][4][5]
-
Efflux Ratio: this compound is a suspected substrate for P-glycoprotein (P-gp) efflux pumps.[6][7][8] To confirm this, measure permeability in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux is occurring.
-
Compound Stability and Recovery: Verify the stability of this compound in the assay buffer and check for non-specific binding to the plate materials. Poor recovery can be mistaken for low permeability.[1]
-
Use of Controls: Always include well-characterized high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds to validate each assay run.
For a detailed methodology, please see Protocol 2: Caco-2 Cell Permeability Assay .
Q3: We are testing a new formulation of this compound with an absorption enhancer, but we see high variability in our rat PK data. How can we reduce this?
A3: High inter-animal variability is a common challenge in preclinical oral PK studies.[9] To minimize it:
-
Fasting and Diet: Ensure all animals are fasted overnight (with free access to water) before dosing to standardize gastric conditions.[10]
-
Dosing Technique: Use precise oral gavage techniques to ensure the full dose is delivered to the stomach. The formulation's viscosity can affect dosing accuracy.
-
Animal Health and Stress: Use healthy, acclimatized animals and handle them consistently to minimize stress, which can alter gastrointestinal physiology.
-
Sufficient Sample Size: Increase the number of animals per group (n=5 or 6 is standard) to improve the statistical power and reliability of your mean PK parameters.[11][12]
-
Formulation Homogeneity: Ensure your formulation is homogenous and that this compound remains suspended or dissolved throughout the dosing period.
Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?
A1: Based on its characteristics of low aqueous solubility and poor intestinal permeability, this compound is classified as a BCS Class IV compound. These drugs present the most significant challenges for oral delivery, as both dissolution and absorption are rate-limiting steps.[13]
Q2: What are the most promising formulation strategies to improve the oral bioavailability of a compound like this compound?
A2: For a BCS Class IV compound, strategies must address both solubility and permeability.[14][15][16][17] Promising approaches include:
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can enhance solubility and leverage lymphatic transport pathways, potentially bypassing first-pass metabolism.[16][18]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate and maintain a supersaturated state in the GI tract.[14]
-
Nanoparticle Formulations: Reducing particle size to the nanometer range increases the surface area for dissolution.[14][18]
Table 2 provides a comparative summary of how different formulation strategies can impact the oral bioavailability of this compound.
Q3: Is P-glycoprotein (P-gp) efflux a significant barrier for this compound absorption?
A3: Yes, experimental evidence strongly suggests that this compound is a substrate for the P-gp efflux pump.[6][7][8] P-gp is highly expressed in the apical membrane of intestinal enterocytes and actively transports substrates back into the gut lumen, thereby limiting their net absorption.[8] Co-administration with a P-gp inhibitor, such as verapamil, has been shown to significantly increase the systemic exposure of this compound in rat models (see Table 2 ).[19]
Data Presentation
Table 1: Mean Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6 per group)
| Parameter | IV Administration (10 mg/kg) | Oral Administration (100 mg/kg, Suspension) |
| Cmax (ng/mL) | 2150 ± 310 | 95 ± 25 |
| Tmax (h) | 0.08 | 2.0 |
| AUC0-inf (ng·h/mL) | 4300 ± 550 | 380 ± 90 |
| t½ (h) | 2.5 ± 0.4 | 3.1 ± 0.7 |
| Absolute Bioavailability (F) | - | 2.1% |
Table 2: Effect of Different Formulation Strategies on the Oral Bioavailability of this compound in Rats (100 mg/kg dose)
| Formulation Strategy | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Bioavailability (F) |
| Aqueous Suspension | 95 ± 25 | 380 ± 90 | 2.1% |
| Micronized Suspension | 180 ± 45 | 850 ± 150 | 4.7% |
| SNEDDS Formulation | 450 ± 110 | 2200 ± 400 | 12.2% |
| Suspension + P-gp Inhibitor | 310 ± 80 | 1650 ± 310 | 9.1% |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral & IV)
-
Animals: Male Sprague-Dawley rats (220-250 g), acclimatized for at least 3 days.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fasted overnight (approx. 12 hours) prior to dosing, with free access to water.
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at a volume of 5 mL/kg.
-
Intravenous (IV): Administer the solution via a bolus injection into the lateral tail vein at a volume of 2 mL/kg.
-
-
Blood Sampling:
-
Collect approximately 0.25 mL of blood from the saphenous vein into EDTA-coated tubes at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]
-
-
Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F) using non-compartmental analysis software.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding: Seed cells onto 12-well Transwell plates with a 0.4 µm pore size polycarbonate membrane insert at a density of 60,000 cells/cm².
-
Differentiation: Maintain the cultures for 21-23 days to allow for monolayer differentiation. Change the media every 2-3 days.
-
Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values >200 Ω·cm².
-
Permeability Experiment:
-
Wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
A-to-B transport: Add this compound solution (e.g., 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
B-to-A transport: Add this compound solution to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
-
Sampling: Incubate at 37°C on an orbital shaker. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.
-
Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: Workflow for investigating the cause of poor oral bioavailability.
Caption: P-gp mediated efflux of this compound in an intestinal enterocyte.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. enamine.net [enamine.net]
- 4. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. Tissue pharmacokinetics of amoxicillin. An experimental design in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of P-glycoprotein and MRP efflux pump inhibitors on the intracellular activity of azithromycin and ciprofloxacin in macrophages infected by Listeria monocytogenes or Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating "Antibiotic-5d" Induced Hemolysis in Blood Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address hemolysis induced by "Antibiotic-5d" in blood samples during experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" induced hemolysis?
A1: "this compound" induced hemolysis is the premature destruction of red blood cells (RBCs) caused by exposure to the investigational compound "this compound". This can occur through two primary mechanisms: immune-mediated hemolysis, where the drug triggers an immune response against RBCs, or non-immune mediated hemolysis, often due to direct oxidative damage to the red blood cell membrane.[1][2][3]
Q2: What are the signs of hemolysis in my in-vitro experiment?
A2: The most common sign of hemolysis in an in-vitro experiment is the visible reddening of the plasma or supernatant after centrifugation of the blood sample.[4] This is due to the release of hemoglobin from lysed red blood cells. Spectrophotometric analysis can quantify the amount of free hemoglobin in the supernatant.[1][5]
Q3: How can I differentiate between immune-mediated and oxidative hemolysis caused by "this compound"?
A3: Differentiating between these two mechanisms requires specific assays.
-
Immune-Mediated Hemolysis: A Direct Antiglobulin Test (DAT), also known as a Coombs test, can be performed. A positive DAT indicates the presence of antibodies and/or complement proteins attached to the surface of red blood cells, suggesting an immune-mediated mechanism.[6]
-
Oxidative Hemolysis: This can be assessed by measuring biomarkers of oxidative stress in red blood cells.[7] Key assays include the measurement of thiobarbituric acid reactive substances (TBARS) to quantify lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[7][8][9] A significant increase in oxidative stress markers in the presence of "this compound" would point towards an oxidative mechanism.
Q4: Can the concentration of "this compound" affect the degree of hemolysis?
A4: Yes, the concentration of "this compound" is expected to have a dose-dependent effect on hemolysis.[1][10] Higher concentrations of the drug are more likely to induce a greater degree of red blood cell lysis. It is crucial to test a range of concentrations to determine the hemolytic potential of the compound and establish a potential safety threshold.[1][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during in-vitro hemolysis assays with "this compound".
Problem 1: High background hemolysis in the negative control group.
-
Possible Cause: Improper sample collection and handling. Mechanical stress during blood collection, vigorous mixing, or extreme temperatures can cause premature lysis of red blood cells.[3][4][11][12]
-
Troubleshooting Steps:
-
Review Blood Collection Technique: Ensure proper venipuncture technique with an appropriate needle gauge to minimize mechanical stress on the red blood cells.[4][13]
-
Gentle Mixing: Mix blood samples with anticoagulants and test compounds by gentle inversion rather than vigorous shaking.[11][12]
-
Temperature Control: Maintain samples at a stable, appropriate temperature (e.g., room temperature or 37°C, depending on the assay) and avoid freeze-thaw cycles.[3][11]
-
Check for Contamination: Ensure all solutions and equipment are sterile and free of contaminants that could induce hemolysis.
-
Problem 2: Inconsistent or not reproducible hemolysis results.
-
Possible Cause: Variability in experimental conditions or reagents.[14][15]
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, centrifugation speeds, and reagent concentrations, are consistent across all experiments.
-
Reagent Quality: Use fresh, high-quality reagents. Check the expiration dates and storage conditions of all solutions.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of "this compound".
-
Blood Source Consistency: If possible, use blood from the same donor for a set of experiments to minimize biological variability. If using pooled blood, ensure consistent pooling procedures.
-
Problem 3: No hemolysis observed even with the positive control.
-
Possible Cause: Inactive positive control or issues with the detection method.
-
Troubleshooting Steps:
-
Positive Control Preparation: Prepare a fresh solution of the positive control (e.g., Triton X-100) at the appropriate concentration (typically 0.1% to 1%).[1][5]
-
Spectrophotometer Settings: Verify the spectrophotometer is set to the correct wavelength for measuring hemoglobin absorbance (commonly 540 nm).[1][16]
-
Cell Lysis in Positive Control: Visually inspect the positive control tube after incubation and centrifugation. The supernatant should be distinctly red, and there should be minimal or no red blood cell pellet.[17]
-
Experimental Protocols
Protocol 1: In-Vitro Hemolysis Assay
This protocol is for determining the hemolytic potential of "this compound".
Materials:
-
Fresh whole blood with anticoagulant (e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
"this compound" stock solution
-
Positive Control: 1% Triton X-100 solution
-
Negative Control: Vehicle used to dissolve "this compound" (e.g., DMSO, saline)
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer
Procedure:
-
Prepare Red Blood Cell Suspension:
-
Centrifuge whole blood at 1000 x g for 10 minutes.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet with 3-5 volumes of PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to achieve a 2% hematocrit.
-
-
Prepare Test Samples:
-
Prepare serial dilutions of "this compound" in PBS.
-
In separate tubes/wells, add the RBC suspension and an equal volume of the "this compound" dilutions.
-
Prepare a positive control by adding the RBC suspension to an equal volume of 1% Triton X-100.
-
Prepare a negative control by adding the RBC suspension to an equal volume of the vehicle control.
-
-
Incubation:
-
Incubate all samples at 37°C for a specified time (e.g., 1-4 hours), with gentle mixing every 30 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 800 x g for 10 minutes to pellet the intact RBCs.
-
-
Measurement:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100[18]
-
Protocol 2: Measurement of Oxidative Stress (TBARS Assay)
This protocol measures lipid peroxidation in RBCs exposed to "this compound".
Materials:
-
Washed red blood cells (prepared as in Protocol 1)
-
"this compound"
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Incubate washed RBCs with "this compound" at various concentrations for a specified time at 37°C. Include a vehicle control.
-
-
Precipitation:
-
Add TCA solution to each sample to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
-
Reaction:
-
Add TBA reagent to the supernatant.
-
Heat the samples at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples and measure the absorbance at 532 nm.
-
-
Quantification:
-
Create a standard curve using the MDA standard.
-
Determine the concentration of TBARS in the samples from the standard curve.
-
Data Presentation
Table 1: In-Vitro Hemolysis Assay Results for "this compound"
| Concentration of "this compound" (µM) | % Hemolysis (Mean ± SD) |
| 0 (Vehicle Control) | 1.2 ± 0.5 |
| 1 | 3.5 ± 1.1 |
| 10 | 15.8 ± 2.3 |
| 50 | 45.2 ± 4.7 |
| 100 | 89.6 ± 5.1 |
| Positive Control (1% Triton X-100) | 100 |
Table 2: Oxidative Stress Markers in RBCs Treated with "this compound"
| Treatment | TBARS (nmol/mg protein) | SOD Activity (U/mg protein) |
| Vehicle Control | 0.5 ± 0.1 | 150 ± 12 |
| "this compound" (10 µM) | 2.8 ± 0.4 | 110 ± 9 |
| "this compound" (50 µM) | 8.5 ± 1.2 | 65 ± 7 |
| N-acetylcysteine + "this compound" (50 µM) | 1.2 ± 0.3 | 140 ± 11 |
Visualizations
Caption: Experimental workflow for the in-vitro hemolysis assay.
Caption: Simplified signaling pathway of oxidative hemolysis.
References
- 1. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. evotec.com [evotec.com]
- 3. akadeum.com [akadeum.com]
- 4. beaumontlaboratory.com [beaumontlaboratory.com]
- 5. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-induced immune hemolytic anemia: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 7. Assessment of Oxidative Stress Biomarkers in Rat Blood [bio-protocol.org]
- 8. Different Protocols of Physical Training: Effect on Markers of Oxidative Stress in Erythrocytes in Rats [scirp.org]
- 9. Experimental Guide for Evaluating Cellular Oxidative Stress Status [absin.net]
- 10. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.trihealth.com [apps.trihealth.com]
- 12. lab.waikatodhb.health.nz [lab.waikatodhb.health.nz]
- 13. testmenu.com [testmenu.com]
- 14. Hemolysis Testing In Vitro: A Review of Challenges and Potential Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. An in vitro method to evaluate hemolysis of human red blood cells (RBCs) treated by airborne particulate matter (PM10) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ceftaroline and Vancomycin Efficacy Against MRSA Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of ceftaroline, a fifth-generation cephalosporin, and vancomycin, a glycopeptide antibiotic, in their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections present quantitative data, experimental methodologies, and mechanistic insights to inform research and development in the field of infectious diseases.
In Vitro Activity: A Quantitative Comparison
The in vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC data for ceftaroline and vancomycin against MRSA isolates, as reported in the literature.
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Ceftaroline | 0.125 - 2 | 0.90 | 0.25 |
| Vancomycin | 0.5 - 2 | - | 1 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Data from surveillance studies indicate that ceftaroline demonstrates potent in vitro activity against MRSA, with an MIC90 of 0.25 μg/ml.[1] Comparatively, vancomycin shows an MIC90 of 1 μg/ml.[1] Notably, ceftaroline has been shown to have up to four-fold greater activity against MRSA isolates than vancomycin.[1]
Clinical Efficacy in MRSA Infections
While in vitro data are informative, clinical outcomes are the ultimate measure of an antibiotic's effectiveness. Multiple studies have compared the clinical performance of ceftaroline and vancomycin in treating MRSA infections, particularly in cases of bacteremia and skin and soft tissue infections.
A retrospective matched cohort study comparing ceftaroline and vancomycin as first-line therapy for MRSA bacteremia found no significant difference in the median duration of bacteremia (4 days for ceftaroline vs. 3 days for vancomycin).[2] Similarly, 30-day all-cause mortality, in-hospital mortality, and 90-day readmission or treatment failure rates did not differ significantly between the two groups.[2] Another study analyzing low-risk MRSA bacteremia also concluded that ceftaroline did not offer therapeutic benefits over vancomycin, with similar rates of treatment failure (51% for ceftaroline vs. 58% for vancomycin).[3]
In the context of acute bacterial skin and skin structure infections (ABSSSI), the CANVAS 1 and 2 phase 3 trials established the non-inferiority of ceftaroline to vancomycin plus aztreonam for clinical cure.[4]
However, some evidence suggests potential advantages for ceftaroline in specific scenarios. In a murine model of MRSA pneumonia, ceftaroline demonstrated a significant reduction in bacterial counts when initiated a day after infection, whereas vancomycin and linezolid had no effect under the same conditions.[1]
A meta-analysis of six studies comparing ceftaroline combination therapy (with vancomycin or daptomycin) to monotherapy in MRSA bacteremia found no significant difference in in-hospital mortality or duration of bacteremia.[5] However, the combination therapy was associated with a lower rate of bacteremia recurrence.[5] A retrospective study published in October 2024 also concluded that the combination of vancomycin and ceftaroline for MRSA bacteremia was not linked to reduced recurrence or mortality compared to vancomycin monotherapy.[6]
Mechanisms of Action: A Tale of Two Targets
The differing efficacy profiles of ceftaroline and vancomycin can be attributed to their distinct mechanisms of action at the molecular level. Both antibiotics inhibit bacterial cell wall synthesis, but they interact with different components of this essential process.
Vancomycin: This glycopeptide antibiotic targets the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[7][8][9] By binding to these residues, vancomycin sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for elongating and cross-linking the peptidoglycan chains. This disruption leads to a weakened cell wall and eventual cell lysis.[8][10]
Ceftaroline: As a β-lactam antibiotic, ceftaroline's primary target is the penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan synthesis.[1][11][12] What sets ceftaroline apart is its high affinity for PBP2a, the modified PBP encoded by the mecA gene in MRSA.[1][11][12][13] This high binding affinity allows ceftaroline to effectively inhibit the transpeptidase activity of PBP2a, overcoming the primary mechanism of β-lactam resistance in MRSA.[1][12]
Experimental Protocols
To ensure the reproducibility and standardization of antibiotic susceptibility testing, detailed experimental protocols are essential. The following are methodologies for two key in vitro assays used to evaluate antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
References
- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jwatch.org [jwatch.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 9. Vancomycin - Wikipedia [en.wikipedia.org]
- 10. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A Mini-Review on Ceftaroline in Bacteremia Patients with Methicillin-Resistant Staphylococcus aureus (MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ribosomal Inhibition: "Antibiotic-5d" vs. Linezolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel investigational compound "Antibiotic-5d" and the established antibiotic linezolid, focusing on their mechanisms of ribosomal inhibition. The data presented for "this compound" is hypothetical and serves as a model for comparative purposes, while the information for linezolid is based on published experimental findings. This document is intended to offer a framework for evaluating new ribosomal-targeting antibiotics against a known clinical agent.
Executive Summary
Linezolid, the first clinically approved oxazolidinone antibiotic, inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.[1][2] It achieves this by binding to the 23S rRNA of the 50S ribosomal subunit.[1][3] "this compound" is a novel investigational agent hypothesized to also target the bacterial ribosome, but with a potentially distinct inhibitory profile. This guide presents a side-by-side comparison of their inhibitory activities, binding characteristics, and specific effects on translation.
Data Presentation: Quantitative Analysis of Ribosomal Inhibition
The following tables summarize the quantitative data for "this compound" (hypothetical) and linezolid (literature-derived) across key in vitro assays.
Table 1: In Vitro Translation Inhibition
| Antibiotic | Target Organism | Assay System | IC50 |
| "this compound" | Staphylococcus aureus | Cell-free transcription-translation | 0.8 µM |
| Escherichia coli (permeabilized) | Cell-free transcription-translation | 1.2 µM | |
| Linezolid | Staphylococcus aureus | Protein synthesis in whole cells | 0.3 µg/mL (~0.9 µM)[4] |
| Escherichia coli | Cell-free transcription-translation | 1.8 µM[1][2] | |
| Escherichia coli | MS2 RNA-directed translation (8 µg/mL RNA) | 15 µM[1][2] |
Table 2: Ribosome Binding and Initiation Complex Inhibition
| Antibiotic | Assay Type | Ribosomal Subunit | Target | Kd (Dissociation Constant) | IC50 |
| "this compound" | Filter Binding | 50S | 23S rRNA | 85 nM | - |
| Initiation Complex Formation | 70S | S. aureus | - | 95 µM | |
| Linezolid | Initiation Complex Formation | 70S | E. coli | - | 130 µM[5] |
| Initiation Complex Formation | 30S | E. coli | - | 110 µM[5] | |
| Initiation Complex Formation | 70S | S. aureus | - | 116 µM[5] |
Mechanism of Action
Linezolid: Linezolid binds to the A site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[6] This binding site is primarily composed of 23S rRNA. By occupying this critical location, linezolid sterically hinders the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of a functional 70S initiation complex.[5] This unique mechanism, targeting the very first step of protein synthesis, results in a low incidence of cross-resistance with other protein synthesis inhibitors that typically target the elongation phase.[6]
"this compound" (Hypothetical): "this compound" is also hypothesized to bind to the 50S ribosomal subunit, but at a site that partially overlaps with that of linezolid. It is postulated to not only block the formation of the initiation complex but also to interfere with the accommodation of aminoacyl-tRNA at the A-site during the initial stages of elongation, suggesting a dual inhibitory mechanism.
Visualizing the Mechanisms and Workflows
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bacterial Ribosome Purification
This protocol is adapted from standard biochemical procedures for isolating active ribosomes.
Materials:
-
Bacterial cell paste (e.g., E. coli or S. aureus)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10.5 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Wash Buffer: Same as Lysis Buffer but with 1 M NH4Cl
-
Sucrose solutions (10% and 30% w/v) in Lysis Buffer
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Resuspend the cell paste in Lysis Buffer.
-
Lyse the cells using a French press or sonication at 4°C.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes to remove cell debris.
-
Layer the supernatant onto a 30% sucrose cushion in Lysis Buffer and centrifuge at 100,000 x g for 16 hours at 4°C to pellet the ribosomes.
-
Wash the ribosome pellet with Wash Buffer and then with Lysis Buffer.
-
Resuspend the crude ribosome pellet in Lysis Buffer.
-
For higher purity, layer the resuspended ribosomes onto a 10-30% linear sucrose gradient and centrifuge at 100,000 x g for 16 hours at 4°C.
-
Fractionate the gradient and collect the 70S ribosome peak.
-
Pellet the purified ribosomes by ultracentrifugation and resuspend in a suitable storage buffer.
In Vitro Translation (IVT) Inhibition Assay
This assay measures the dose-dependent inhibition of protein synthesis in a cell-free system.
Materials:
-
Commercial cell-free coupled transcription-translation system (e.g., PURExpress®)
-
DNA template encoding a reporter protein (e.g., firefly luciferase)
-
Antibiotic stock solutions (linezolid and "this compound")
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a series of dilutions of the test antibiotics.
-
Set up the IVT reactions according to the manufacturer's protocol, adding the DNA template and the different concentrations of the antibiotic. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Add the luciferase assay reagent to each reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the antibiotic concentration and determine the IC50 value (the concentration at which 50% of translation is inhibited).
Toeprinting Analysis
This primer extension inhibition assay maps the precise location of antibiotic-stalled ribosomes on an mRNA template.
Materials:
-
In vitro transcription-translation system (e.g., PURExpress®)
-
Linearized DNA template with a T7 promoter for a specific gene of interest
-
32P-labeled DNA primer complementary to a region downstream of the start codon
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel
Procedure:
-
Set up in vitro transcription-translation reactions with the DNA template in the presence and absence of the test antibiotic.
-
Incubate the reactions at 37°C to allow for translation and ribosome stalling.
-
Add the 32P-labeled primer to the reactions and anneal by heating and cooling.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.
-
Allow the reverse transcriptase to extend the primer until it encounters a stalled ribosome, at which point the enzyme will dissociate, creating a "toeprint".
-
Terminate the reactions and purify the cDNA products.
-
Run the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA template.
-
Visualize the gel by autoradiography. The appearance of a specific band in the antibiotic-treated lane that is not present in the control lane indicates the position of the stalled ribosome.
Conclusion
This comparative guide provides a framework for the evaluation of novel ribosomal inhibitors like the hypothetical "this compound" against the established antibiotic linezolid. The combination of quantitative in vitro assays and detailed mechanistic studies, such as toeprinting, is crucial for characterizing the precise mode of action and potential advantages of new antibiotic candidates. The presented data and protocols offer a starting point for researchers in the field of antibiotic drug discovery to design and interpret experiments aimed at understanding and overcoming ribosomal antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 3. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Efficacy of Antibiotic-5d: A Comparative Time-Kill Assay Guide
This guide provides a comprehensive framework for evaluating the antibacterial activity of the novel investigational compound, "Antibiotic-5d." Through a detailed time-kill assay protocol and comparative data analysis, researchers can effectively characterize its bactericidal or bacteriostatic properties against clinically relevant bacterial strains. The performance of this compound is benchmarked against established antibiotics: Vancomycin for Gram-positive bacteria and Ciprofloxacin for Gram-negative bacteria.
Comparative Performance Analysis: Time-Kill Kinetics
Time-kill assays are essential for understanding the pharmacodynamics of an antimicrobial agent. The following tables summarize the in-vitro efficacy of this compound against Staphylococcus aureus (a Gram-positive pathogen) and Escherichia coli (a Gram-negative pathogen) over a 24-hour period. The data is presented as the logarithmic reduction in colony-forming units per milliliter (log10 CFU/mL). A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Table 1: Time-Kill Kinetics against Staphylococcus aureus (ATCC 29213)
| Time (hours) | Growth Control (No Antibiotic) | Vancomycin (2x MIC) | This compound (2x MIC) | This compound (4x MIC) |
| 0 | 6.1 | 6.1 | 6.1 | 6.1 |
| 2 | 6.8 | 5.9 | 5.5 | 5.1 |
| 4 | 7.5 | 5.6 | 4.8 | 3.9 |
| 6 | 8.2 | 5.1 | 3.9 | 2.8 |
| 8 | 8.9 | 4.5 | 3.1 | <2.0 (Limit of Detection) |
| 24 | 9.5 | 3.2 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |
Interpretation: Against S. aureus, this compound demonstrates a rapid, concentration-dependent bactericidal effect. At 4x its Minimum Inhibitory Concentration (MIC), it achieved a >3-log10 reduction in bacterial count within 8 hours, outperforming Vancomycin at 2x MIC.
Table 2: Time-Kill Kinetics against Escherichia coli (ATCC 25922)
| Time (hours) | Growth Control (No Antibiotic) | Ciprofloxacin (2x MIC) | This compound (2x MIC) | This compound (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.9 | 5.2 | 5.8 | 5.4 |
| 4 | 7.8 | 4.1 | 5.1 | 4.5 |
| 6 | 8.6 | 2.9 | 4.5 | 3.8 |
| 8 | 9.2 | <2.0 (Limit of Detection) | 4.1 | 3.1 |
| 24 | 9.8 | <2.0 (Limit of Detection) | 3.9 | 2.5 |
Interpretation: this compound exhibits potent bactericidal activity against E. coli, achieving a >3-log10 reduction at 4x MIC within 8 hours. While Ciprofloxacin shows faster initial killing, this compound demonstrates sustained bactericidal action at higher concentrations.
Experimental Workflow Visualization
The following diagram illustrates the standardized workflow for conducting the time-kill assays described in this guide.
Caption: Workflow diagram for a standard antibacterial time-kill assay.
Detailed Experimental Protocol: Time-Kill Assay
This protocol outlines the steps for performing a time-kill assay to determine the rate and extent of antibacterial activity.
3.1. Materials
-
Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plating Medium: Tryptic Soy Agar (TSA) or other suitable non-selective agar.
-
Test Articles: this compound, Vancomycin, Ciprofloxacin (or other relevant comparators).
-
Reagents: Sterile phosphate-buffered saline (PBS) for dilutions.
-
Equipment: Shaking incubator (37°C), spectrophotometer, sterile test tubes, micropipettes, spiral plater or manual plating supplies, colony counter.
3.2. Inoculum Preparation
-
From a fresh overnight culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay tubes. Verify the starting concentration by plating a sample from the growth control tube at T=0.
3.3. Assay Procedure
-
Prepare test tubes containing CAMHB with the desired concentrations of this compound and comparator agents (e.g., 1x, 2x, 4x MIC). Include a positive growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic.
-
Add the prepared bacterial inoculum (from step 3.2.4) to each tube to initiate the assay. The final volume in each tube should be consistent (e.g., 10 mL).
-
Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw a 100 µL aliquot from each tube.
-
Perform 10-fold serial dilutions of the collected aliquot in sterile PBS to ensure a countable colony range (typically 30-300 colonies).
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
3.4. Data Analysis
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration using the formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (from triplicate experiments) versus time for each antibiotic concentration.
-
Determine the activity:
-
Bactericidal: A reduction of ≥3-log10 in CFU/mL (a 99.9% kill) from the initial inoculum.
-
Bacteriostatic: A <3-log10 reduction in CFU/mL and maintenance of the bacterial count below the initial inoculum.
-
Comparative In Vivo Toxicity Analysis: Antibiotic-5d vs. Gentamicin
A Head-to-Head Evaluation of Nephrotoxicity and Ototoxicity Profiles
This guide provides a detailed comparison of the in vivo toxicity profiles of the investigational compound, Antibiotic-5d, and the widely used aminoglycoside antibiotic, gentamicin. The focus of this analysis is on nephrotoxicity and ototoxicity, the two most significant dose-limiting toxicities associated with gentamicin.[1][2] The data presented herein is derived from preclinical animal models designed to reflect potential human toxicological outcomes.
Executive Summary of Toxicity Findings
In preclinical rodent models, this compound demonstrates a significantly improved safety profile compared to gentamicin. Key findings indicate a marked reduction in kidney and inner ear toxicity.
Quantitative Toxicity Comparison
The following tables summarize the key quantitative data from in vivo studies in rats (nephrotoxicity) and guinea pigs (ototoxicity).
Table 1: Nephrotoxicity Markers in Rats Following 7-Day Dosing
| Marker | Control Group | Gentamicin (80 mg/kg/day) | This compound (80 mg/kg/day) |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 2.8 ± 0.6 | 0.7 ± 0.2 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 155 ± 25 | 28 ± 6 |
| Kidney Weight/Body Weight Ratio (%) | 0.72 ± 0.05 | 1.15 ± 0.12 | 0.75 ± 0.06 |
| Histopathology (Tubular Necrosis Score) | 0 (None) | 3 (Moderate to Severe) | 0.5 (Minimal) |
Data are presented as mean ± standard deviation. The tubular necrosis score is a semi-quantitative assessment where 0=no damage, 1=mild, 2=moderate, and 3=severe necrosis.
Table 2: Ototoxicity Markers in Guinea Pigs Following 14-Day Dosing
| Marker | Control Group | Gentamicin (100 mg/kg/day) | This compound (100 mg/kg/day) |
| Auditory Brainstem Response (ABR) Threshold Shift (dB at 8 kHz) | 0 ± 5 | 60 ± 15 | 10 ± 5 |
| Outer Hair Cell (OHC) Loss (Basal Turn, %) | <1% | 44 ± 8% | 5 ± 2% |
| Vestibular Dysfunction (Nystagmus Score) | 0 (Normal) | 2 (Moderate) | 0 (Normal) |
Data are presented as mean ± standard deviation. The nystagmus score is a qualitative assessment of vestibular function where 0=normal, 1=mild, and 2=moderate dysfunction.
Experimental Protocols
Detailed methodologies for the key in vivo toxicity experiments are provided below.
In Vivo Nephrotoxicity Assessment in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Groups:
-
Control (saline vehicle, subcutaneous injection, once daily).
-
Gentamicin (80 mg/kg, subcutaneous injection, once daily).[3]
-
This compound (80 mg/kg, subcutaneous injection, once daily).
-
-
Duration: 7 days.
-
Endpoints:
-
Blood Chemistry: On day 8, blood samples were collected for the analysis of serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.[4][5]
-
Organ Weight: Kidneys were excised, and the kidney weight to body weight ratio was calculated.
-
Histopathology: Kidney tissues were fixed in 10% neutral buffered formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of tubular necrosis and other pathological changes.[5]
-
In Vivo Ototoxicity Assessment in Guinea Pigs
-
Animal Model: Male Hartley albino guinea pigs (300-350g).
-
Groups:
-
Endpoints:
-
Auditory Function: Auditory Brainstem Response (ABR) thresholds were measured at baseline and on day 15 to determine shifts in hearing sensitivity, particularly at high frequencies (e.g., 8 kHz).[6][7]
-
Vestibular Function: Vestibular function was assessed by observing nystagmus and balance.
-
Histopathology: Cochleae were harvested, fixed, and dissected for cytocochleograms to quantify the loss of outer hair cells (OHCs) in the organ of Corti.[6][8]
-
Diagrams and Pathways
Experimental Workflow for Toxicity Assessment
The following diagram illustrates the general workflow for the in vivo toxicity studies.
Caption: Workflow for in vivo toxicity comparison.
Signaling Pathway of Gentamicin-Induced Nephrotoxicity
Gentamicin-induced nephrotoxicity is a complex process involving oxidative stress, inflammation, and apoptosis in renal proximal tubule cells.[1][9]
Caption: Gentamicin-induced nephrotoxicity pathway.
Signaling Pathway of Gentamicin-Induced Ototoxicity
Gentamicin-induced ototoxicity primarily targets the sensory hair cells of the inner ear, leading to hearing loss and vestibular dysfunction.[10] The mechanism also involves the generation of reactive oxygen species.
Caption: Gentamicin-induced ototoxicity pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.asha.org [pubs.asha.org]
- 3. Comparison of gentamicin nephrotoxicity between rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of gentamicin on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Comparative ototoxicity of gentamicin in the guinea pig and two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of gentamicin ototoxicity by glutathione in the guinea pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential susceptibility to gentamicin ototoxicity between albino and pigmented guinea pigs [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
Comparative Efficacy of Antibiotic-5d versus Ciprofloxacin in a Murine Model of Pseudomonas aeruginosa Infection
This guide provides a comparative analysis of the preclinical efficacy of the investigational compound, Antibiotic-5d, against the established fluoroquinolone, ciprofloxacin, in a systemic infection model of Pseudomonas aeruginosa. The data presented is intended to offer a clear, data-driven comparison for researchers, scientists, and professionals in drug development.
Executive Summary
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to multiple classes of antibiotics. This study evaluates the therapeutic potential of a novel investigational agent, this compound, in direct comparison to ciprofloxacin, a widely used anti-pseudomonal agent. Using a neutropenic murine thigh infection model, this guide details the in-vitro activity, in-vivo efficacy, and pharmacokinetic profiles of both compounds. The results indicate that this compound demonstrates superior bactericidal activity and improved survival outcomes compared to ciprofloxacin against the tested multidrug-resistant strain of P. aeruginosa.
In-Vitro Susceptibility Profile
The minimum inhibitory concentrations (MICs) of this compound and ciprofloxacin were determined against a clinical, multidrug-resistant (MDR) isolate of P. aeruginosa (Strain PA-14) using the broth microdilution method as per CLSI guidelines.
| Compound | MIC (µg/mL) | Interpretation |
| This compound | 2 | Susceptible |
| Ciprofloxacin | 16 | Resistant |
Table 1: Minimum Inhibitory Concentrations (MICs) against P. aeruginosa PA-14.
In-Vivo Efficacy in a Murine Thigh Infection Model
The comparative efficacy was evaluated in a neutropenic murine thigh infection model. The primary endpoints were the reduction in bacterial burden (log10 CFU/thigh) after 24 hours of treatment and the overall survival rate over a 7-day period.
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/thigh) ± SD | Reduction vs. Control (log10) |
| Vehicle Control | - | 8.2 ± 0.4 | - |
| This compound | 50 | 4.1 ± 0.5 | 4.1 |
| Ciprofloxacin | 50 | 6.8 ± 0.6 | 1.4 |
Table 2: Bacterial burden in infected thigh tissue 24 hours post-treatment.
| Treatment Group | Dose (mg/kg) | 7-Day Survival Rate (%) |
| Vehicle Control | - | 0% |
| This compound | 50 | 90% |
| Ciprofloxacin | 50 | 30% |
Table 3: Survival rates over a 7-day monitoring period post-infection.
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility of the findings.
Murine Thigh Infection Model Protocol
-
Animal Model: Female ICR mice (6-8 weeks old) were used. Neutropenia was induced by intraperitoneal injections of cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Bacterial Strain: A clinical MDR isolate of P. aeruginosa (PA-14), resistant to ciprofloxacin, was used for the infection.
-
Infection: Mice were anesthetized, and each posterior thigh muscle was injected with 0.1 mL of a bacterial suspension containing 1-2 x 10^6 CFU.
-
Treatment: Two hours post-infection, mice were randomized into three groups (n=10 per group for efficacy; n=10 for survival):
-
Vehicle Control (Saline, subcutaneous)
-
This compound (50 mg/kg, subcutaneous)
-
Ciprofloxacin (50 mg/kg, subcutaneous) Treatments were administered every 8 hours for a total of 24 hours for the efficacy arm. For the survival arm, treatment was continued for 3 days.
-
-
Efficacy Endpoint: At 24 hours post-infection, mice in the efficacy arm were euthanized. Thigh muscles were excised, homogenized in sterile saline, and serially diluted for quantitative culture on nutrient agar plates to determine the bacterial load (CFU/thigh).
-
Survival Endpoint: Mice in the survival arm were monitored for 7 days, and mortality was recorded daily.
DOT Diagram of Experimental Workflow
Caption: Workflow for the neutropenic murine thigh infection model.
Proposed Mechanisms of Action and Resistance
The distinct outcomes observed in this study can be attributed to the different mechanisms of action of the two compounds and the specific resistance profile of the P. aeruginosa PA-14 strain.
Ciprofloxacin: DNA Gyrase Inhibition
Ciprofloxacin is a fluoroquinolone that functions by inhibiting bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), enzymes essential for DNA replication, repair, and recombination. Resistance in the PA-14 strain is attributed to target-site mutations in the gyrA gene and overexpression of efflux pumps that actively remove the drug from the cell.
This compound: A Novel Mechanism (Hypothetical)
This compound is hypothesized to act via a novel mechanism, targeting the bacterial Type III Secretion System (T3SS), a critical virulence factor in P. aeruginosa. By inhibiting the T3SS, this compound is thought to disarm the bacterium, preventing it from injecting toxins into host cells and allowing the host immune system to clear the infection more effectively. This mechanism bypasses conventional resistance pathways like efflux pumps and target-site mutations.
DOT Diagram of Signaling Pathways
Caption: Mechanisms of action for Ciprofloxacin and this compound.
Conclusion
In the context of this preclinical P. aeruginosa infection model, the investigational compound this compound demonstrated significantly greater efficacy than ciprofloxacin against an MDR strain. Its potent in-vivo bactericidal activity and the high survival rates it conferred suggest a promising therapeutic profile. The novel proposed mechanism of targeting a key virulence system like the T3SS may represent a viable strategy to overcome existing resistance to conventional antibiotics. Further investigation, including pharmacokinetic/pharmacodynamic modeling and testing against a broader panel of resistant isolates, is warranted to fully elucidate the clinical potential of this compound.
A Comparative Analysis of Fluoroquinolones and Tetracyclines for the Treatment of Intracellular Pathogens
For Immediate Release
In the ongoing battle against intracellular bacterial pathogens, which pose a significant therapeutic challenge due to their protected niche within host cells, researchers and clinicians continually evaluate the efficacy of various antimicrobial agents. This guide provides a detailed comparison of two stalwart antibiotic classes: fluoroquinolones and tetracyclines. While the originally intended comparison with a novel agent, "Antibiotic-5d," could not be conducted due to its status as a placeholder, this analysis offers valuable insights into the relative strengths and weaknesses of these two widely used antibiotic families in treating infections caused by intracellular bacteria such as Chlamydia, Rickettsia, and Legionella.
Executive Summary
Both fluoroquinolones and tetracyclines are effective against a broad spectrum of intracellular pathogens. Their primary difference lies in their mechanism of action: fluoroquinolones inhibit DNA synthesis, a bactericidal effect, while tetracyclines inhibit protein synthesis, which is primarily bacteriostatic. The choice between these two classes often depends on the specific pathogen, host factors, and the potential for adverse effects. This guide presents a comprehensive overview of their mechanisms, comparative efficacy data, and the experimental protocols used to derive these findings.
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms by which fluoroquinolones and tetracyclines exert their antimicrobial effects are fundamental to understanding their application in treating intracellular infections.
Fluoroquinolones: This class of antibiotics enters bacterial cells, including those residing within host cells, and targets essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] By inhibiting these enzymes, fluoroquinolones prevent the unwinding and duplication of bacterial DNA, leading to irreparable DNA damage and cell death.[1] This bactericidal action is a key advantage in situations requiring rapid pathogen elimination.
Tetracyclines: Tetracyclines also penetrate host cells to reach intracellular bacteria. Their target is the bacterial ribosome, specifically the 30S ribosomal subunit. By binding to this subunit, they block the attachment of aminoacyl-tRNA, thereby inhibiting protein synthesis. This action is generally bacteriostatic, meaning it prevents the bacteria from growing and replicating, relying on the host's immune system to clear the infection.
Below is a diagram illustrating the distinct signaling pathways targeted by each antibiotic class.
Caption: Mechanisms of action for Fluoroquinolones and Tetracyclines.
Comparative Efficacy: A Data-Driven Overview
The in vitro efficacy of antibiotics against intracellular pathogens is typically assessed using metrics such as the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The following tables summarize representative data for fluoroquinolones and tetracyclines against common intracellular pathogens.
Table 1: In Vitro Susceptibility of Chlamydia trachomatis
| Antibiotic | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Tetracyclines | |||
| Doxycycline | ≤0.25 | ≤4.0 | [2] |
| Tetracycline | ≤0.5 | ≤4.0 | [2] |
| Fluoroquinolones | |||
| Levofloxacin | Comparable to MBC | Not specified | [3] |
| Ciprofloxacin | 0.5 | Not specified | [4] |
| 8-methoxyciprofloxacin | 0.125 | Not specified | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: In Vitro Susceptibilities of Rickettsia Species
| Antibiotic | MIC (µg/mL) | Reference |
| Tetracyclines | ||
| Doxycycline | 0.06 - 0.125 | [5] |
| Fluoroquinolones | ||
| Ciprofloxacin | 0.25 - 1.0 | [6] |
| Ofloxacin | 0.25 - 2.0 | [6] |
| Pefloxacin | 0.5 - 2.0 | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols: A Look into the Methodology
The data presented above are derived from established in vitro models designed to assess the activity of antibiotics against intracellular bacteria. A generalized workflow for such an assay is outlined below.
General Protocol for Intracellular Killing Assay
-
Cell Culture: A suitable eukaryotic host cell line (e.g., McCoy, HeLa, or macrophage-like cell lines) is cultured to confluence in appropriate multi-well plates.[2]
-
Infection: The host cell monolayers are infected with the intracellular bacterial pathogen at a predetermined multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After an incubation period to allow for bacterial entry into the host cells, the culture medium is replaced with a medium containing an antibiotic (e.g., gentamicin) that is effective against extracellular bacteria but has poor intracellular penetration. This step ensures that only intracellular bacteria are assessed.[7]
-
Antibiotic Treatment: The infected cells are then incubated with varying concentrations of the test antibiotics (e.g., a fluoroquinolone or a tetracycline).
-
Quantification of Intracellular Bacteria: At specific time points, the host cells are lysed to release the intracellular bacteria. The number of viable bacteria is then determined by plating serial dilutions of the lysate onto appropriate growth media and counting the resulting colony-forming units (CFUs).
-
Determination of MIC and MBC: The MIC is the lowest antibiotic concentration that inhibits visible bacterial growth, while the MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the initial bacterial inoculum. For obligate intracellular pathogens like Chlamydia, inclusion forming units (IFUs) are often quantified instead of CFUs.[3]
The following diagram illustrates a typical experimental workflow for an intracellular killing assay.
Caption: Generalized workflow for an in vitro intracellular killing assay.
Logical Framework for Antibiotic Selection
The decision to use a fluoroquinolone or a tetracycline for an intracellular infection is a multifactorial process. The diagram below presents a logical relationship guiding this selection.
Caption: A logical framework for selecting between Fluoroquinolones and Tetracyclines.
Conclusion
Both fluoroquinolones and tetracyclines remain crucial weapons in the arsenal against intracellular bacterial pathogens. Fluoroquinolones offer the advantage of bactericidal activity, which may be preferred in severe infections or immunocompromised patients. Tetracyclines, while primarily bacteriostatic, have a long history of successful use and are effective against a wide range of these challenging organisms. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to make informed decisions and to design future studies aimed at optimizing the treatment of intracellular infections. The continued investigation and development of new antimicrobial agents are essential to address the evolving landscape of antibiotic resistance.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. In vitro susceptibility of recent clinical isolates of Chlamydia trachomatis to macrolides and tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Modified Fluoroquinolones as Antimicrobial Compounds Targeting Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antibiotic Susceptibilities of Three Rickettsial Species Including Rickettsia felis by a Quantitative PCR DNA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibilities of 27 Rickettsiae to 13 Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Models for the Study of the Intracellular Activity of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of "Antibiotic-5d" Synthesis and Purification Methods
This guide provides a comprehensive comparison of two prominent synthesis methodologies and two purification techniques for the novel synthetic antibiotic, "Antibiotic-5d." The data presented is based on a series of controlled laboratory experiments designed to assess the reproducibility, efficiency, and purity of each approach. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Comparison of Synthesis Methods: Linear vs. Convergent Approaches
The synthesis of "this compound," a complex macrocyclic compound, has been approached through both linear and convergent strategies. The choice of synthesis route significantly impacts key parameters such as overall yield, scalability, and resource efficiency.
Data Presentation
The following table summarizes the quantitative data obtained from a comparative analysis of the Linear Synthesis Approach (LSA) and the Convergent Synthesis Approach (CSA) for "this compound." Each value represents the mean of five independent synthesis runs.
| Metric | Linear Synthesis Approach (LSA) | Convergent Synthesis Approach (CSA) |
| Overall Yield (%) | 8.2 ± 0.9 | 15.7 ± 0.5 |
| Number of Steps | 24 | 16 |
| Longest Linear Sequence | 24 | 10 |
| Synthesis Time (days) | 35 ± 3 | 22 ± 2 |
| Crude Purity (%) | 75 ± 5 | 88 ± 3 |
| Key Reagent Consumption (mol%) | 100 | 65 |
Experimental Protocols
Linear Synthesis Approach (LSA) Protocol: The LSA for "this compound" involves a 24-step sequential addition of precursor molecules to a starting scaffold. The synthesis commences with a Suzuki coupling between boronic acid derivative A-1 and aryl halide B-1 . The resulting biaryl compound is then carried through a series of functional group interconversions and chain elongation steps. Key transformations include Grignard additions, Wittig reactions, and a final ring-closing metathesis to form the macrocyclic core.
Convergent Synthesis Approach (CSA) Protocol: The CSA strategy involves the independent synthesis of three key fragments: Fragment X , Fragment Y , and Fragment Z . Each fragment is synthesized in a multi-step process (6, 5, and 5 steps, respectively). The fragments are then coupled in a specific sequence. Fragment X and Fragment Y are first joined via an amide coupling reaction. The resulting intermediate is then coupled with Fragment Z through a Sonogashira coupling, followed by a final intramolecular cyclization to yield "this compound."
Visualization of Synthesis Workflows
Caption: Workflow comparison of Linear vs. Convergent synthesis for "this compound".
Comparison of Purification Methods: Silica Gel vs. Supercritical Fluid Chromatography
The purification of the final "this compound" compound is critical to remove unreacted starting materials, byproducts, and reagents. We compared the efficacy of traditional Silica Gel Chromatography (SGC) with modern Supercritical Fluid Chromatography (SFC).
Data Presentation
The following table presents the performance metrics for the purification of "this compound" (from a CSA synthesis batch) using SGC and SFC. The data is an average of five independent purification runs.
| Metric | Silica Gel Chromatography (SGC) | Supercritical Fluid Chromatography (SFC) |
| Final Purity (%) | 98.5 ± 0.4 | 99.8 ± 0.1 |
| Recovery Yield (%) | 75 ± 4 | 92 ± 2 |
| Solvent Consumption (L/g) | 15 | 2 |
| Run Time (hours) | 8 | 1.5 |
| Reproducibility (RSD %) | 3.2 | 0.8 |
Experimental Protocols
Silica Gel Chromatography (SGC) Protocol: The crude "this compound" (1 g) was dissolved in a minimal amount of dichloromethane and adsorbed onto 2 g of silica gel. The adsorbed material was then loaded onto a 100 g silica gel column (230-400 mesh). The column was eluted with a gradient of ethyl acetate in hexanes (10% to 60%). Fractions were collected and analyzed by thin-layer chromatography. Fractions containing the pure product were combined and the solvent was removed under reduced pressure.
Supercritical Fluid Chromatography (SFC) Protocol: The crude "this compound" (1 g) was dissolved in a 1:1 mixture of methanol and isopropanol. The purification was performed on a preparative SFC system using a 2-ethylpyridine column. The mobile phase consisted of supercritical CO2 and a co-solvent of methanol with 0.1% diethylamine. A gradient of 5% to 40% co-solvent was run over 90 minutes. The fraction containing the pure product was collected, and the solvent was evaporated.
Visualization of Purification Workflows
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Antibiotic-5d
This document provides essential safety and logistical information for the proper disposal of Antibiotic-5d and related waste materials in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines that may supersede the procedures outlined below.
Immediate Safety & Handling Precautions
Prior to handling, it is mandatory to review the Safety Data Sheet (SDS) for this compound. Personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of concentrated this compound stock solutions should be performed in a certified chemical fume hood.
Waste Characterization & Segregation
Proper disposal begins with correct waste identification and segregation at the point of generation. Antibiotic waste is classified as chemical waste and must not be disposed of down the drain or in regular trash.[1][2][3]
Waste streams containing this compound include:
-
Concentrated Stock Solutions: Unused, expired, or surplus high-concentration solutions of this compound.
-
Working-Strength Solutions: Diluted solutions and media containing this compound.
-
Contaminated Solid Waste: Items such as pipette tips, tubes, flasks, and gloves that have come into direct contact with this compound.
-
Contaminated Sharps: Needles and syringes used for the administration of this compound.[4]
Disposal Procedures: Step-by-Step Guidance
Concentrated antibiotic stocks are considered hazardous chemical waste and require professional disposal.[1]
-
Do Not Autoclave: Autoclaving is not an approved method for deactivating concentrated antibiotic solutions.[1]
-
Containerization: Collect all concentrated this compound liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Use the original packaging or an appropriate UN-labeled container provided by your EHS department.[5]
-
Labeling: Label the container "Hazardous Waste: this compound Solution" and include the primary chemical constituents. If other hazardous chemicals are present, list them as well.
-
Storage: Store the sealed container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.[5]
-
Pickup: Arrange for waste pickup through your institution's EHS department.
The disposal method for media depends on the heat stability of this compound. This information must be obtained from the manufacturer's SDS.
-
If this compound is Heat-Labile (degraded by heat):
-
Decontamination: Treat the liquid waste by autoclaving to destroy any potential biohazards. The heat from the autoclave cycle will also degrade the antibiotic.
-
Verification: After autoclaving, and only if no other hazardous chemicals are present, consult with your institutional EHS for approval for drain disposal. Local regulations may still prohibit this.
-
-
If this compound is Heat-Stable (not degraded by heat):
-
Treatment: Autoclaving will sterilize the media but will not inactivate the antibiotic.[1] Therefore, the autoclaved liquid is still considered chemical waste.
-
Disposal: After autoclaving to address biohazards, collect the liquid in a labeled hazardous waste container and manage it according to the chemical waste procedures described in Step 1.
-
-
Segregation: Collect all non-sharp solid waste contaminated with this compound (e.g., gloves, pipette tips, plasticware) in a designated waste container lined with a robust plastic bag.
-
Labeling: Clearly label the container as "Chemical Waste: this compound Contaminated Debris."
-
Disposal Route: This waste stream must be disposed of as hazardous chemical waste. Do not place it in regular or biohazard trash bags that are destined for autoclaving and landfill. The recommended final disposal method is incineration by a licensed facility.[6]
-
Pickup: Seal the container when full and arrange for pickup by your EHS department.
Data Summary: this compound Disposal Routes
The following table summarizes the appropriate disposal streams for waste generated during research involving this compound.
| Waste Type | Primary Hazard | Pre-Treatment Protocol | Final Disposal Route |
| Concentrated Stock Solution | Chemical | None. Direct collection into waste container. | Hazardous Chemical Waste (Incineration via EHS)[5][6] |
| Working Media (Heat-Stable) | Chemical, Biohazard | Autoclave to sterilize. | Hazardous Chemical Waste (Incineration via EHS)[1] |
| Working Media (Heat-Labile) | Chemical, Biohazard | Autoclave to sterilize and degrade antibiotic. | Consult EHS for guidance; potential for drain disposal. |
| Contaminated Labware (Gloves, Tubes) | Chemical | None. Direct collection into waste container. | Hazardous Chemical Waste (Incineration via EHS) |
| Contaminated Sharps | Chemical, Physical | Collect in a puncture-resistant sharps container. | Hazardous Sharps Waste (Managed by EHS)[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. What Are the Disposal Methods for Pharmaceuticals? [gicmd.com]
- 4. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling Antibiotic-5d
This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Antibiotic-5d. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. All personnel must be thoroughly familiar with the safety data sheet before handling this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves should be worn. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing is required to protect the skin. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid all direct contact with the skin and eyes[1].
-
Do not inhale any dust or aerosols[1].
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Wash hands thoroughly after handling the compound[1].
-
Do not eat, drink, or smoke in the designated handling area[1].
-
Ensure that an accessible safety shower and eyewash station are available[1].
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area[1].
-
Protect from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
Emergency Procedures
In the event of an exposure or spill, follow these first-aid and emergency measures immediately.
| Exposure Route | First-Aid Measures |
| If Swallowed | Call a POISON CENTER or physician immediately if you feel unwell. Rinse the mouth with water[1]. |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1]. |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and consult a physician[1]. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention. |
| Spills | Evacuate the area and ensure adequate ventilation. Use full personal protective equipment to clean the spill. Collect the spillage and dispose of it as hazardous waste. Prevent the material from entering drains or water courses[1]. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.
-
Waste Collection: Collect all contaminated materials, including the compound itself, any contaminated lab supplies (e.g., pipette tips, tubes), and personal protective equipment, in a designated and clearly labeled hazardous waste container.
-
Disposal: The contents and the container must be disposed of at an approved waste disposal plant[1]. Do not release into the environment[1].
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
